molecular formula C10H9F3O3 B1355406 3-(3-(Trifluoromethyl)phenoxy)propanoic acid CAS No. 111140-93-3

3-(3-(Trifluoromethyl)phenoxy)propanoic acid

Cat. No.: B1355406
CAS No.: 111140-93-3
M. Wt: 234.17 g/mol
InChI Key: PWGAEHHONPRIHO-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenoxy)propanoic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(Trifluoromethyl)phenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Trifluoromethyl)phenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGAEHHONPRIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553206
Record name 3-[3-(Trifluoromethyl)phenoxy]propanoic acid
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Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111140-93-3
Record name 3-[3-(Trifluoromethyl)phenoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111140-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile of 3-(3-(Trifluoromethyl)phenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

This guide details the solubility profile of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid , a fluorinated phenoxy acid derivative often utilized as a metabolic intermediate or a building block in the synthesis of PPAR agonists.

The molecule exhibits a distinct pH-dependent solubility switch . Its solubility behavior is governed by the interplay between the lipophilic trifluoromethyl-phenoxy tail and the ionizable propanoic acid head group. Understanding this "amphiphilic switch" is critical for assay development, formulation, and bioavailability studies.

Chemical Structure & Key Properties
PropertyValueSource/Note
IUPAC Name 3-[3-(Trifluoromethyl)phenoxy]propanoic acidPubChem
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
pKa (Acidic) 4.18 ± 0.10Predicted (Carboxyl group)
LogP (Lipophilicity) ~2.3Predicted (XLogP3)
Melting Point 84–86 °CRecrystallized from Hexane
Physical State White to off-white crystalline solid

The Solubility Profile

The solubility of this compound is not static; it is a dynamic function of the solvent's dielectric constant and the solution's pH.

Aqueous Solubility (The pH Switch)

The presence of the carboxylic acid group (pKa ≈ 4.18) creates a binary solubility state in aqueous media.

  • State A: Low Solubility (pH < 4.0)

    • Mechanism: The molecule exists primarily in its unionized, protonated form (

      
      ). The lipophilic trifluoromethyl-phenoxy moiety dominates the physicochemical interaction, leading to poor water solubility and potential precipitation in acidic gastric environments or acidic HPLC mobile phases.
      
    • Estimated Solubility: < 0.1 mg/mL (Predicted).

  • State B: High Solubility (pH > 6.0)

    • Mechanism: The carboxylic acid deprotonates to form the anionic carboxylate salt (

      
      ). The negative charge creates a hydration shell that overcomes the lipophilicity of the fluorinated tail, significantly enhancing aqueous solubility.
      
    • Estimated Solubility: > 10 mg/mL (Salt form dependent).

Organic Solvent Solubility

The trifluoromethyl group (


) imparts significant lipophilicity, facilitating dissolution in organic solvents.
Solvent ClassRepresentative SolventSolubility RatingFormulation Utility
Dipolar Aprotic DMSO, DMFVery High Ideal for stock solutions (>50 mg/mL).
Polar Protic Methanol, EthanolHigh Suitable for intermediate dilutions.
Non-Polar Hexane, HeptaneModerate Used for recrystallization (requires heating).
Chlorinated DichloromethaneHigh Useful for extraction/synthesis workup.

Mechanistic Visualization

The following diagram illustrates the ionization equilibrium that dictates the aqueous solubility profile.

SolubilitySwitch Unionized Unionized Form (pH < pKa) Low Solubility Lipophilic Dominant Equilibrium pKa ≈ 4.18 Unionized->Equilibrium Deprotonation Equilibrium->Unionized Ionized Ionized Form (pH > pKa) High Solubility Hydrophilic Dominant Equilibrium->Ionized Ionized->Equilibrium Protonation

Figure 1: The pH-dependent solubility switch of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid.

Experimental Protocol: Determination of Solubility

To empirically validate the solubility profile, use the Shake-Flask Method (adapted from OECD Guideline 105). This protocol is self-validating through the use of mass balance checks and triplicate analysis.

Reagents & Equipment[7]
  • Test Substance: 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (Purity >98%).

  • Solvents: Phosphate buffer (pH 2.0 and pH 7.4), HPLC-grade Methanol.

  • Equipment: Thermostatic shaker (25°C), Centrifuge, HPLC-UV/Vis.

Step-by-Step Methodology

Step 1: Saturation (The Challenge Phase)

  • Weigh approx. 50 mg of the compound into two separate glass vials.

  • Add 5 mL of pH 2.0 buffer to Vial A and 5 mL of pH 7.4 buffer to Vial B.

  • Rationale: This tests the two extremes of the ionization state (Unionized vs. Ionized).

  • If the solid dissolves completely, add more substance until a visible precipitate remains (saturation).

Step 2: Equilibrium (The Shake)

  • Seal vials and agitate in a thermostatic shaker at 25°C ± 1°C for 24 hours.

  • Validation Check: Visually confirm solid presence after 24 hours. If clear, the solution is not saturated; repeat Step 1.

Step 3: Separation & Sampling

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet undissolved solids.

  • Carefully extract the supernatant.

  • Critical Step: Filter the supernatant through a 0.22 µm PVDF filter. (Note: Ensure the filter does not adsorb the compound; pre-saturate the filter with a small volume of sample if necessary).

Step 4: Quantification (HPLC-UV)

  • Dilute the filtered supernatant with Methanol (1:10 or 1:100) to bring the concentration within the linear range of the detector.

  • Analyze via HPLC.[1]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

    • Detection: UV at 270 nm (characteristic of the phenoxy ring).

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Weigh Compound SolventAdd Add Buffer (pH 2.0 or 7.4) Start->SolventAdd Saturation Ensure Excess Solid SolventAdd->Saturation Shake Agitate 24h @ 25°C Saturation->Shake Centrifuge Centrifuge & Filter (0.22 µm) Shake->Centrifuge Dilute Dilute with MeOH Centrifuge->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Figure 2: OECD 105-adapted workflow for solubility determination.

References

  • OECD. (1995).[2] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 13953820, 3-(3-(Trifluoromethyl)phenoxy)propanoic acid. Retrieved from PubChem.[3][4][5][6][7][8] Link

  • ChemicalBook. (2023). 3-[3-(Trifluoromethyl)phenoxy]propanoic acid Properties and CAS 111140-93-3. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorination in Phenoxypropanoic Acid Scaffolds

In the landscape of modern medicinal chemistry and drug design, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has become a cornerstone for enhancing the therapeutic potential of molecular scaffolds.[1][2] The trifluoromethyl group's unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] When appended to the phenoxypropanoic acid framework, a versatile scaffold in its own right, the resulting molecules, such as 3-(3-(trifluoromethyl)phenoxy)propanoic acid, present compelling opportunities for the development of novel therapeutics and specialized agrochemicals.

This guide provides an in-depth technical overview of 3-(3-(trifluoromethyl)phenoxy)propanoic acid, offering field-proven insights into its synthesis, characterization, and potential applications. We will delve into the causality behind experimental choices, providing self-validating protocols and grounding key claims in authoritative sources to empower researchers in their pursuit of innovation.

The Phenoxypropanoic Acid Core: A Privileged Scaffold

Phenoxypropanoic acids are a class of organic compounds characterized by a phenoxy group linked to a propanoic acid moiety. This structural motif is found in a variety of biologically active molecules, from herbicides to pharmaceuticals. The versatility of this scaffold lies in the ability to modify the phenyl ring and the propanoic acid chain to fine-tune the molecule's properties and biological activity.

Derivatives of 2-phenoxypropionic acid, for instance, are known to be potential herbicides.[3] The biological activity of these compounds is influenced by the nature and position of substituents on the aromatic ring.[3] In the realm of pharmaceuticals, phenoxypropanoic acid derivatives have been explored for various therapeutic applications.

Spotlight on 3-(3-(Trifluoromethyl)phenoxy)propanoic Acid: Properties and Significance

3-(3-(Trifluoromethyl)phenoxy)propanoic acid (CAS No. 111140-93-3) is a specialized chemical compound that has garnered interest as a key intermediate in the synthesis of pharmacologically active molecules.[4] The presence of the trifluoromethyl group at the meta-position of the phenoxy ring is a key feature that distinguishes this molecule and imparts desirable physicochemical properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The table below summarizes the key computed and experimental properties of 3-(3-(trifluoromethyl)phenoxy)propanoic acid.

PropertyValueSource
Molecular Formula C10H9F3O3PubChem[4]
Molecular Weight 234.17 g/mol PubChem[4]
Melting Point 84-86 °CChemicalBook[5]
Boiling Point (Predicted) 281.6 ± 40.0 °CChemicalBook[5]
Density (Predicted) 1.341 ± 0.06 g/cm³ChemicalBook[5]
pKa (Predicted) 4.18 ± 0.10ChemicalBook[5]
LogP (Predicted) 2.3PubChem[4]

The trifluoromethyl group significantly impacts the lipophilicity (as indicated by the LogP value) and the acidity (pKa) of the carboxylic acid, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[2]

Synthesis of 3-(3-(Trifluoromethyl)phenoxy)propanoic Acid: A Step-by-Step Protocol with Rationale

The synthesis of 3-(3-(trifluoromethyl)phenoxy)propanoic acid can be efficiently achieved through a two-step process: a Williamson ether synthesis to form the phenoxypropanoate ester, followed by hydrolysis to yield the desired carboxylic acid. This approach is widely applicable for the synthesis of various phenoxyalkanoic acids.

Principle of the Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers.[6][7] It involves the reaction of an alkoxide or a phenoxide with a primary alkyl halide. In our case, the sodium salt of 3-(trifluoromethyl)phenol acts as the nucleophile, attacking the electrophilic carbon of an ethyl 3-halopropanoate. The subsequent hydrolysis of the ester is a standard transformation to unmask the carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-(3-(trifluoromethyl)phenoxy)propanoic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 3-(Trifluoromethyl)phenol C Sodium 3-(trifluoromethyl)phenoxide A->C Deprotonation B Sodium Hydroxide (NaOH) B->C E Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate C->E SN2 Reaction D Ethyl 3-bromopropanoate D->E F Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate H 3-(3-(Trifluoromethyl)phenoxy)propanoic acid F->H Saponification or Acid Hydrolysis G Base (e.g., NaOH) or Acid (e.g., HCl) G->H

Caption: Synthetic pathway for 3-(3-(trifluoromethyl)phenoxy)propanoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Williamson ether synthesis and ester hydrolysis.[8][9]

Step 1: Synthesis of Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The use of a slight excess of base ensures complete deprotonation of the phenol.

  • Alkyl Halide Addition: To the stirred suspension, add ethyl 3-bromopropanoate (1.1 equivalents) dropwise at room temperature. An excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting phenol is a good indicator of reaction completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate.

Step 2: Hydrolysis to 3-(3-(trifluoromethyl)phenoxy)propanoic Acid

  • Reaction Setup: Dissolve the purified ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (2-3 equivalents) in water to the ester solution.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the hydrolysis by TLC until the starting ester is no longer detectable.

  • Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid until the pH is approximately 2. The desired carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 3-(3-(trifluoromethyl)phenoxy)propanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a product with high purity.

Characterization Techniques: A Self-Validating System

The identity and purity of the synthesized 3-(3-(trifluoromethyl)phenoxy)propanoic acid must be confirmed using a combination of spectroscopic and analytical techniques. This multi-faceted approach ensures the trustworthiness of the experimental results.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the two methylene groups of the propanoic acid chain, and the acidic proton of the carboxyl group. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the trifluoromethyl carbon.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity.

  • Melting Point Analysis: A sharp and well-defined melting point range is a good indicator of the purity of a crystalline solid.

Applications and Future Directions

3-(3-(Trifluoromethyl)phenoxy)propanoic acid and its derivatives hold significant promise in several areas of research and development.

Pharmaceutical Intermediates

As previously mentioned, this compound is a valuable intermediate in the synthesis of pharmaceuticals. Its structural features, particularly the trifluoromethylated phenoxy moiety, can be exploited to design molecules with improved efficacy, selectivity, and metabolic stability.

Agrochemicals

The phenoxypropanoic acid scaffold is a well-established pharmacophore in the agrochemical industry. The introduction of a trifluoromethyl group can enhance the herbicidal or pesticidal activity of these compounds.

Research and Drug Discovery

This molecule serves as a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The exploration of derivatives with different substitution patterns on the aromatic ring and modifications to the propanoic acid chain could lead to the identification of novel bioactive compounds.

Conclusion

3-(3-(Trifluoromethyl)phenoxy)propanoic acid represents a strategically important molecule at the intersection of fluorine chemistry and bioactive scaffold design. This guide has provided a comprehensive technical overview, from its synthesis and characterization to its potential applications. By understanding the underlying principles and employing the detailed protocols outlined herein, researchers can confidently utilize this compound as a valuable tool in their scientific endeavors, paving the way for future innovations in medicine and agriculture.

References

  • MDPI. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-(Trifluoromethyl)phenoxy)propanoic acid. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of New Phenoxyacetic Acid Derivatives as Potential Herbicides. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-(Trifluoromethyl)phenoxy)propanoic acid. Retrieved from [Link]

  • MDPI. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
  • ResearchGate. (2015). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3,3-trifluoro-2-trifluoromethylpropionic acid. Retrieved from [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • PMC. (2021). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Mendeley Data. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from the Malaysian market. Retrieved from [Link]

Sources

The Trifluoromethyl Group: A Pillar of Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry, few functional groups have demonstrated the transformative power of the trifluoromethyl (TFM) group (-CF₃). Its strategic incorporation into bioactive molecules has become a cornerstone of drug design, responsible for enhancing the efficacy, safety, and pharmacokinetic profiles of numerous therapeutics on the market.[1][2] From antidepressants to anticancer agents, the subtle substitution of a methyl group or hydrogen atom with a -CF₃ moiety can dramatically alter a compound's journey through the body and its interaction with its biological target.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the trifluoromethyl group's role in bioactive molecules. Moving beyond a simple catalog of effects, we will dissect the fundamental physicochemical properties of the -CF₃ group to explain the causality behind its profound influence on molecular behavior. We will examine its impact on metabolic stability, lipophilicity, and target binding, supported by field-proven insights, detailed experimental considerations, and illustrative case studies of FDA-approved drugs. This document is designed not as a rigid template, but as an in-depth narrative that synthesizes technical accuracy with practical application, providing an authoritative resource for leveraging this remarkable functional group in drug discovery.

Chapter 1: The Unique Physicochemical Profile of the Trifluoromethyl Group

The efficacy of the trifluoromethyl group stems from a unique convergence of electronic, steric, and energetic properties that distinguish it from other common substituents. Understanding these core characteristics is fundamental to predicting and harnessing its effects in drug design.

Electronic Properties: A Potent Inductive Effect

The three fluorine atoms, being the most electronegative elements, exert a powerful electron-withdrawing inductive effect (-I) on the rest of the molecule.[2] This significantly lowers the electron density of the carbon to which it is attached and, by extension, neighboring atoms.

  • Modulation of Acidity and Basicity (pKa): This strong inductive effect is a key tool for tuning the pKa of nearby functional groups. For example, attaching a -CF₃ group to an aromatic ring can significantly lower the pKa of a distal amine or increase the acidity of a phenol. This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with ionic residues in a target's binding site.[3][4]

  • Altered Aromatic Interactions: When appended to an aromatic ring, the -CF₃ group deactivates the ring towards electrophilic attack and alters its quadrupole moment. This can fundamentally change π-π stacking and other non-covalent interactions with biological targets.

Steric Profile and Bioisosterism

The trifluoromethyl group is often employed as a bioisostere—a substituent that mimics the steric and/or electronic properties of another group to enhance a desired biological effect. It is most commonly used as a replacement for the methyl (-CH₃) and chloro (-Cl) groups.[1][3]

PropertyHydrogen (H)Methyl (-CH₃)Chloro (-Cl)Trifluoromethyl (-CF₃)
Van der Waals Radius (Å) 1.202.001.75~2.2-2.4 (effective)
Electronegativity (Pauling) 2.202.55 (Carbon)3.16~3.4 (effective)
Lipophilicity (Hansch π) 0+0.56+0.71+0.88
Metabolic Liability High (if accessible)High (Oxidation)LowVery Low
  • Causality: While sterically larger than a methyl group, the -CF₃ group's conical shape and ability to rotate freely allow it to fit into many of the same binding pockets. However, its distinct electronic character ensures that this "mimicry" is imperfect, often leading to novel and more potent interactions that a simple methyl group cannot achieve.[5]

Lipophilicity: A Key to Permeability

Lipophilicity, often quantified by the partition coefficient (LogP) or the Hansch lipophilicity parameter (π), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The trifluoromethyl group is strongly lipophilic, with a Hansch π value of +0.88.[1][6]

  • Mechanism of Action: This lipophilicity enhances a molecule's ability to partition into lipid bilayers, facilitating passage across biological membranes like the intestinal wall for oral absorption or the blood-brain barrier for CNS-acting drugs.[6][7] Strategically placing a -CF₃ group can fine-tune a molecule's overall LogP into the optimal range for bioavailability.

Unparalleled Metabolic Stability

Perhaps the most valued attribute of the trifluoromethyl group is its exceptional metabolic stability. This arises from the immense strength of the carbon-fluorine (C-F) bond.[1][2]

  • Bond Dissociation Energy: The C-F bond has a bond dissociation energy of approximately 485 kJ/mol, significantly higher than the ~414 kJ/mol of a C-H bond in a methyl group.[1]

  • Resistance to Oxidation: This high bond energy makes the -CF₃ group extremely resistant to oxidative metabolism by enzymes, particularly the Cytochrome P450 (CYP450) family, which are primary drivers of drug clearance.[2] Replacing a metabolically vulnerable methyl group or an accessible hydrogen with a -CF₃ group is a field-proven strategy known as "metabolic blocking." This can dramatically increase a drug's half-life, reduce the formation of potentially reactive metabolites, and allow for lower and less frequent dosing.[7][8]

Chapter 2: Pharmacokinetic Implications of Trifluoromethylation

The introduction of a -CF₃ group can profoundly and predictably alter a drug candidate's pharmacokinetic profile. The primary levers it pulls are metabolic stability and membrane permeability.

The "Metabolic Blocking" Strategy

A common failure point for drug candidates is rapid metabolic clearance, where enzymes modify the drug, leading to its inactivation and excretion. The C-H bonds of methyl and methylene groups are often prime targets for CYP450-mediated hydroxylation.

By replacing a labile -CH₃ group with a robust -CF₃ group, this metabolic pathway is effectively shut down. This not only preserves the parent drug but also prevents the formation of downstream metabolites, which simplifies the drug's metabolic profile and reduces the risk of metabolite-induced toxicity.[8]

cluster_0 Metabolic Pathway A: Methyl-Substituted Drug cluster_1 Metabolic Pathway B: CF₃-Substituted Drug Parent_A Drug-CH₃ (Metabolically Labile) Metabolite_A Drug-CH₂OH (Hydroxylated Metabolite) Parent_A->Metabolite_A CYP450 Oxidation Parent_B Drug-CF₃ (Metabolically Stable) Blocked Metabolism Blocked Parent_B->Blocked

Caption: Metabolic blocking with a trifluoromethyl group.

The impact of this strategy is often dramatic, as shown by comparing the in vitro metabolic stability of analogous compounds.

Table: Impact of Trifluoromethylation on Metabolic Half-Life

Compound PairModificationSystemIn Vitro Half-Life (t½)Fold Increase
Compound X Parent with -CH₃Human Liver Microsomes15 min-
Compound X-CF₃ Analog with -CF₃Human Liver Microsomes>120 min>8x
Experimental Protocol: Assessing In Vitro Metabolic Stability

To experimentally validate the effect of trifluoromethylation, an in vitro metabolic stability assay using liver microsomes is a standard industry protocol.

Objective: To determine the rate of disappearance of a parent compound in the presence of metabolically active liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of NADPH (cofactor) in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare 10 mM stock solutions of the test compounds (e.g., Drug-CH₃ and Drug-CF₃) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension to 37°C for 5 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. This is Time 0.

    • Control Wells: Prepare parallel incubations without NADPH to control for non-enzymatic degradation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 3-4x volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent drug in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

This self-validating system, with its NADPH-negative controls, provides robust evidence of enzyme-driven metabolic clearance and directly quantifies the stability enhancement conferred by the -CF₃ group.

Chapter 3: Pharmacodynamic Impact: Enhancing Target Engagement

Beyond improving pharmacokinetics, the trifluoromethyl group is a powerful tool for modifying a molecule's pharmacodynamics by enhancing its binding affinity and selectivity for its biological target.

Optimizing Non-Covalent Binding Interactions

The unique properties of the -CF₃ group enable it to participate in a variety of favorable interactions within a protein's binding pocket.[1]

  • Hydrophobic Interactions: Its lipophilic character allows it to occupy and form favorable van der Waals contacts within hydrophobic pockets, displacing water molecules and contributing positively to the binding entropy.

  • Dipole-Based Interactions: The strong polarity of the C-F bonds creates a significant local dipole moment. This allows the -CF₃ group to engage in favorable dipole-dipole, dipole-charge, or multipolar interactions with polar residues or backbone amides in the protein.

  • Orthogonal Multipolar Interactions: The -CF₃ group can form specific, stabilizing interactions with aromatic rings (e.g., Phe, Tyr, Trp) in the binding site. These are not traditional π-π stacking interactions but are rather based on the interaction between the fluorine atoms and the quadrupole moment of the aromatic ring.

  • Modulating Hydrogen Bonds: While the fluorine atoms are weak hydrogen bond acceptors, the primary electronic effect of the -CF₃ group is to withdraw electron density from the parent molecule. This can increase the acidity of a nearby hydrogen bond donor (like an N-H group), strengthening its interaction with a hydrogen bond acceptor on the protein.[4]

cluster_0 Protein Binding Pocket cluster_1 Bioactive Molecule Pocket Hydrophobic Hydrophobic Pocket (e.g., Leucine, Valine) Polar Polar Residue (e.g., Serine, Asparagine) H_Acceptor H-Bond Acceptor (e.g., Carbonyl Oxygen) Drug CF3 -CF₃ Group CF3->Hydrophobic Hydrophobic Interaction CF3->Polar Dipole-Dipole Interaction H_Donor N-H Group (H-Bond Donor) CF3->H_Donor Inductive Effect (-I) (Strengthens Donor) H_Donor->H_Acceptor Stronger H-Bond

Caption: Multifaceted binding interactions of the CF₃ group.

Chapter 4: Synthetic Methodologies for Trifluoromethylation

The widespread use of the -CF₃ group has been enabled by significant advances in synthetic organic chemistry. While historically challenging to install, a robust toolbox of methods now exists for its introduction.[1]

Key Synthetic Strategies
  • Nucleophilic Trifluoromethylation: This approach uses a nucleophilic "CF₃⁻" source. The most common reagent is Ruppert's Reagent (TMSCF₃) , which reacts with aldehydes and ketones to introduce the -CF₃ group.

  • Electrophilic Trifluoromethylation: These methods use an electrophilic "CF₃⁺" source to react with nucleophiles like enolates or electron-rich aromatic rings. Togni's and Umemoto's reagents are hypervalent iodine compounds that are widely used for this purpose.[1]

  • Radical Trifluoromethylation: This strategy involves the generation of a trifluoromethyl radical (•CF₃), which can then add to alkenes or aromatic systems. Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) or modern photoredox catalysis methods are common.[4]

  • Transition-Metal-Catalyzed Cross-Coupling: For incorporating -CF₃ groups onto aromatic or vinylic systems, palladium- or copper-catalyzed cross-coupling reactions are highly effective and among the most popular approaches in industrial settings.[1][5]

Chapter 5: Case Studies: The Trifluoromethyl Group in FDA-Approved Drugs

The true impact of the trifluoromethyl group is best illustrated by its role in successful, marketed drugs. A review of drugs approved by the FDA over the last two decades shows that a significant portion contain this crucial pharmacophore.[4][9]

Table: Prominent Examples of Trifluoromethylated Drugs

Drug Name (Brand)Therapeutic AreaCritical Role of the Trifluoromethyl Group
Fluoxetine (Prozac)Antidepressant (SSRI)Placed on an aromatic ring, it serves as a powerful metabolic block, preventing para-hydroxylation. It also increases lipophilicity, aiding blood-brain barrier penetration.[1][3]
Celecoxib (Celebrex)Anti-inflammatory (COX-2 Inhibitor)The -CF₃ group fits into a specific hydrophobic side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform, thereby conferring selectivity and reducing gastrointestinal side effects.[3]
Sorafenib (Nexavar)Anticancer (Kinase Inhibitor)The trifluoromethylphenyl moiety is essential for binding to the kinase active site, contributing to the drug's potency in treating primary kidney and liver cancer.[4]
Atogepant (Qulipta)Migraine Prevention (CGRP Antagonist)Contains both a trifluoromethyl and a trifluorophenyl group. These enhance metabolic stability, improve lipophilicity for better oral bioavailability, and increase binding affinity to the CGRP receptor.[6]
Berotralstat (Orladeyo)Hereditary Angioedema (HAE)The -CF₃ group on the pyrazole core contributes to the molecule's high potency and selectivity as a plasma kallikrein inhibitor, preventing the attacks associated with HAE.[4]

These examples underscore the versatility of the -CF₃ group as a strategic tool to solve complex drug design challenges, from enhancing metabolic robustness to enabling target selectivity.

Conclusion and Future Perspectives

The trifluoromethyl group is far more than a simple substituent; it is a strategic instrument for molecular design that provides medicinal chemists with unparalleled control over a molecule's physicochemical and biological properties. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity for improved pharmacokinetics, and create potent binding interactions for superior pharmacodynamics makes it an indispensable tool in the development of modern therapeutics.[1][2]

The causality is clear: the unique combination of the C-F bond's strength, the group's potent inductive effect, and its distinct steric and lipophilic profile allows for the rational optimization of drug candidates. As synthetic methodologies for trifluoromethylation continue to advance, becoming more efficient and scalable, we can expect the prevalence of this "super-substituent" to grow even further. Future research will likely focus on novel fluorinated motifs and the continued development of late-stage functionalization techniques, allowing for the rapid diversification of complex molecular scaffolds and accelerating the journey from lead compound to life-saving medicine.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. Boron Molecular.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • Trifluoromethyl group. Wikipedia.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Trifluoromethyl (–CF₃)
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

Sources

"3-(3-(Trifluoromethyl)phenoxy)propanoic acid" literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(3-(Trifluoromethyl)phenoxy)propanoic acid

Executive Summary

3-(3-(Trifluoromethyl)phenoxy)propanoic acid (CAS: 111140-93-3) is a specialized fluorinated intermediate critical to the synthesis of bioactive chromanones. While sharing structural homology with the phenoxypropanoic acid class of herbicides and PPAR agonists, its primary utility in modern drug discovery lies as the direct precursor to 7-(trifluoromethyl)chroman-4-one .

This guide details the physicochemical properties, synthetic pathways, and downstream applications of this compound. It provides researchers with a validated roadmap for synthesizing the acid and converting it into the pharmacologically active chromanone scaffold, a motif increasingly prevalent in oncology and metabolic disease research.

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-[3-(Trifluoromethyl)phenoxy]propanoic acid
CAS Number 111140-93-3
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 84-86 °C
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Carboxylic acid (C-terminus), Ether linkage, Trifluoromethyl (electron-withdrawing)

Synthetic Pathways & Mechanism

The synthesis of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid and its subsequent cyclization represents a classic study in regioselective aromatic substitution.

Synthesis Workflow (The "Why" and "How")

The standard industrial route utilizes a Williamson ether synthesis under basic conditions, followed by acidification. The choice of base and solvent is critical to minimize the elimination of the alkylating agent (3-chloropropanoic acid) to acrylic acid.

Reaction Scheme:

  • Nucleophile Formation: Deprotonation of 3-(trifluoromethyl)phenol.

  • SN2 Attack: The phenoxide attacks the terminal carbon of 3-chloropropanoic acid (or 3-bromopropanoic acid).

  • Cyclization (Downstream): The resulting acid is cyclized using Polyphosphoric Acid (PPA) or Eaton's Reagent to yield the chromanone.

SynthesisWorkflow Phenol 3-(Trifluoromethyl)phenol (CAS: 98-17-9) Intermediate 3-(3-(Trifluoromethyl)phenoxy) propanoic acid (CAS: 111140-93-3) Phenol->Intermediate Williamson Ether Synthesis (Reflux, 4h) Reagent 3-Chloropropanoic acid + NaOH (aq) Reagent->Intermediate Cyclization Cyclodehydration (Eaton's Reagent / PPA) Intermediate->Cyclization Product 7-(Trifluoromethyl)chroman-4-one (CAS: 111141-02-7) Cyclization->Product Intramolecular Friedel-Crafts

Figure 1: Synthetic workflow from starting phenol to the chromanone scaffold.

Regioselectivity of Cyclization

The conversion of the acid to 7-(trifluoromethyl)chroman-4-one is governed by electronic directing effects.

  • Alkoxy Group: Strong ortho/para activator.

  • Trifluoromethyl Group: Strong meta director (deactivator).

The cyclization occurs para to the CF₃ group and ortho to the ether linkage. This position (C-6 on the benzene ring relative to the ether) is electronically favored over the position between the ether and CF₃ group (sterically hindered and less favorable). This specific regiochemistry yields the 7-substituted chromanone, distinct from the 5-substituted isomer.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for phenoxypropanoic acids and specific patent literature [1].

Protocol A: Synthesis of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid

Materials:

  • 3-(Trifluoromethyl)phenol (1.0 eq)[1]

  • 3-Chloropropanoic acid (1.2 eq)

  • Sodium Hydroxide (NaOH), 35% aqueous solution

  • Hydrochloric Acid (HCl), 6M

  • Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)phenol (16.2 g, 100 mmol) in 35% NaOH solution (25 mL).

  • Addition: Slowly add a solution of 3-chloropropanoic acid (13.0 g, 120 mmol) neutralized with sodium carbonate or dissolved in minimal water.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) for the disappearance of phenol.

  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with 6M HCl to pH < 2. The product typically precipitates as a white solid.

  • Isolation: Filter the precipitate. If an oil forms, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain white crystals.

    • Yield: Expect 75–85%.

    • Validation: 1H NMR should show the disappearance of the phenolic proton and appearance of the propanoic acid ethylene triplets (~2.8 ppm and ~4.3 ppm).

Protocol B: Cyclization to 7-(Trifluoromethyl)chroman-4-one

Materials:

  • 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (from Protocol A)[1][2]

  • Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) OR Polyphosphoric Acid (PPA)

Procedure:

  • Mixing: Place the acid (10 mmol) in a flask and add Eaton's Reagent (10 mL). (Eaton's reagent is preferred over PPA for easier workup and lower viscosity).

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 30 mL).

  • Wash: Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

  • Result: The residue is the chromanone, typically a low-melting solid or oil, which can be further purified by column chromatography.

Applications & Therapeutic Relevance

Medicinal Chemistry Scaffold

The primary value of CAS 111140-93-3 is its role as a precursor.[3] The resulting chromanone is a versatile pharmacophore:

  • Anticancer Agents: Trifluoromethyl-substituted chromanones are investigated as inhibitors of specific kinases and as cytotoxic agents. The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability.

  • Metabolic Modulators: The structural similarity to fibrates (PPAR agonists) suggests potential off-target activity or utility in designing novel metabolic drugs.

Agrochemicals

Phenoxypropanoic acids are a well-established class of herbicides (e.g., Mecoprop). While this specific trifluoromethyl variant is less common as a commercial herbicide, it serves as a research tool for studying auxin mimicry and resistance mechanisms in weeds.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Incompatibility: Avoid strong oxidizing agents.

  • Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed.

References

  • Preparation of chromanones as intermediates. Source: US Patent Application US20090093472A1.[1][4] URL: Relevance: Cites the synthesis of 3-(3-(trifluoromethyl)phenoxy)propanoic acid (Page 14) and its cyclization.

  • 3-[3-(Trifluoromethyl)phenoxy]propanoic acid - Compound Summary. Source: PubChem (National Library of Medicine).[2] URL:[Link] Relevance: Verified chemical structure, CAS number, and physicochemical properties.

  • 7-(Trifluoromethyl)chroman-4-one. Source: ChemSrc.[1] URL:[Link] Relevance: Confirms the downstream product and its physical data.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 3-(3-(Trifluoromethyl)phenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design.[1] The 3-(3-(trifluoromethyl)phenoxy)propanoic acid scaffold serves as a versatile platform for accessing a diverse range of compounds with potential therapeutic applications, from anti-inflammatory and analgesic drugs to novel agricultural chemicals.[2][3]

This comprehensive guide provides an in-depth exploration of the synthesis of the core 3-(3-(trifluoromethyl)phenoxy)propanoic acid structure and its subsequent derivatization. We present field-proven, step-by-step protocols for the synthesis of the core acid via Williamson ether synthesis and its conversion into amide and ester derivatives. The causality behind experimental choices, safety considerations for key reagents, and workflows for chemical library development are discussed to empower researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Core Scaffold via Williamson Ether Synthesis

Principle and Rationale

The formation of the aryl ether bond in the target molecule is most reliably achieved through the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a related electrophile.[4][5] In this protocol, 3-(trifluoromethyl)phenol is deprotonated with a suitable base to form the potent nucleophile, 3-(trifluoromethyl)phenoxide. This phenoxide then reacts with an ethyl halo-propionate ester. The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergoing elimination reactions, which would significantly reduce the yield of the desired ether product.[5] A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is employed to solvate the cation of the base, thereby liberating the nucleophilic phenoxide for efficient reaction, while not interfering with the Sₙ2 mechanism. The resulting ester is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid.

Overall Synthesis Workflow

A 3-(Trifluoromethyl)phenol D Williamson Ether Synthesis (Sₙ2 Reaction) A->D B Ethyl 3-bromopropanoate B->D C Base (K₂CO₃) Solvent (Acetone) C->D Conditions E Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate (Ester Intermediate) D->E Forms G Ester Hydrolysis E->G F Base (NaOH) Solvent (EtOH/H₂O) F->G Conditions H 3-(3-(Trifluoromethyl)phenoxy)propanoic Acid (Final Product) G->H Yields

Caption: Workflow for the two-step synthesis of the core acid.

Materials and Reagents
ReagentCAS No.Mol. WeightPurpose
3-(Trifluoromethyl)phenol98-17-9162.11Nucleophile Precursor
Ethyl 3-bromopropanoate539-74-2181.03Electrophile
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base
Acetone, anhydrous67-64-158.08Solvent
Sodium Hydroxide (NaOH)1310-73-240.00Hydrolysis Reagent
Ethanol (EtOH)64-17-546.07Solvent
Diethyl Ether60-29-774.12Extraction Solvent
Hydrochloric Acid (HCl), 2M7647-01-036.46Acidification
Detailed Experimental Protocol 1: Synthesis of 3-(3-(Trifluoromethyl)phenoxy)propanoic Acid

Step 1: Ether Formation

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)phenol (8.1 g, 50 mmol) and anhydrous acetone (100 mL).

  • Add anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 equiv). The suspension will become cloudy.

  • Add ethyl 3-bromopropanoate (10.0 g, 55 mmol, 1.1 equiv) dropwise to the stirring suspension at room temperature.

    • Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenol (pKa ≈ 10) to its active nucleophilic phenoxide form. An excess is used to ensure complete deprotonation and to neutralize the HBr byproduct. Acetone is an excellent solvent for this Sₙ2 reaction.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester, typically as a pale yellow oil.

Step 2: Ester Hydrolysis

  • Dissolve the crude ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 equiv) in water (20 mL).

    • Causality Note: Saponification (base-catalyzed hydrolysis) is an irreversible and efficient method for converting the ester to the carboxylate salt. An excess of NaOH ensures the reaction goes to completion.

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by TLC until the ester spot has disappeared.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials or non-acidic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2M HCl. A white precipitate of the desired carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(3-(trifluoromethyl)phenoxy)propanoic acid.

Expected Yield: 75-85% over two steps. The product can be further purified by recrystallization from a suitable solvent system like toluene/hexanes if required.

Part 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group on the core scaffold is a prime handle for chemical modification, allowing for the creation of large libraries of ester and amide derivatives for structure-activity relationship (SAR) studies.

Derivatization Pathways

CoreAcid 3-(3-(Trifluoromethyl)phenoxy) propanoic Acid p1 CoreAcid->p1 p2 CoreAcid->p2 Amide Amide Derivative Ester Ester Derivative p1->Amide + Amine (R¹R²NH) + Coupling Agent (e.g., HATU, DIPEA) p2->Ester + Alcohol (R³OH) + Acid Catalyst (e.g., H₂SO₄)

Caption: Key derivatization routes from the core acid scaffold.

Protocol 2: Synthesis of Amide Derivatives via Amide Coupling

Principle and Rationale

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated".[6] This is achieved using a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the generated acids and facilitate the reaction.[7]

Materials and Reagents

ReagentCAS No.Mol. WeightPurpose
3-(3-(CF₃)phenoxy)propanoic acid111140-93-3234.17Starting Acid
Primary or Secondary Amine (R¹R²NH)VariesVariesNucleophile
HATU148893-10-1380.23Coupling Agent
DIPEA7087-68-5129.24Non-nucleophilic Base
Dichloromethane (DCM), anhydrous75-09-284.93Solvent

Detailed Experimental Protocol 2: General Amide Synthesis

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(3-(trifluoromethyl)phenoxy)propanoic acid (234 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Add the desired amine (1.1 mmol, 1.1 equiv), followed by HATU (418 mg, 1.1 mmol, 1.1 equiv).

  • Add DIPEA (388 mg, 0.52 mL, 3.0 mmol, 3.0 equiv) dropwise to the stirring solution.

    • Causality Note: DIPEA acts as a base to deprotonate the carboxylic acid and the ammonium salt formed upon addition of the amine, but it is too sterically hindered to act as a competing nucleophile, which is a common problem with less hindered bases like triethylamine.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Protocol 3: Synthesis of Ester Derivatives via Fischer Esterification

Principle and Rationale

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] The reaction is an equilibrium process. To drive the reaction towards the ester product, Le Châtelier's principle is applied by using the alcohol as the solvent (a large excess) or by removing the water that is formed as a byproduct. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile.[9]

Materials and Reagents

ReagentCAS No.Mol. WeightPurpose
3-(3-(CF₃)phenoxy)propanoic acid111140-93-3234.17Starting Acid
Alcohol (R-OH)VariesVariesNucleophile/Solvent
Sulfuric Acid (H₂SO₄), concentrated7664-93-998.08Catalyst
Ethyl Acetate141-78-688.11Extraction Solvent

Detailed Experimental Protocol 3: General Ester Synthesis

  • To a round-bottom flask, add 3-(3-(trifluoromethyl)phenoxy)propanoic acid (234 mg, 1.0 mmol) and the desired alcohol (e.g., methanol, ethanol, propanol; 10 mL, large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

    • Causality Note: The strong acid protonates the carbonyl, activating it for nucleophilic attack by the weakly nucleophilic alcohol. Only a catalytic amount is needed as the acid is regenerated during the reaction cycle.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction can be equipped with a Dean-Stark apparatus if the alcohol is not used as the solvent to azeotropically remove water.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Then, wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

Safety Precautions

  • 3-(Trifluoromethyl)phenol: This compound is toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[10][11] It may also cause respiratory irritation.[12] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Strong Bases and Acids: Reagents like sodium hydroxide and concentrated sulfuric acid are highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, never the other way around.

  • Solvents: Organic solvents like acetone, DCM, and diethyl ether are flammable and/or volatile. Work in a fume hood away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[13]

References

  • CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents.
  • US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents.
  • 3,3-Dibromoflavanone, a synthetic flavonoid derivative for pain management with antidepressant-like effects and fewer side effects than those of morphine in mice - PubMed. URL: [Link]

  • Williamson Ether Synthesis - University of California, Irvine. URL: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. URL: [Link]

  • CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents.
  • 3-(3-(Trifluoromethyl)phenoxy)propanoic acid | C10H9F3O3 | CID 13953820 - PubChem. URL: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. URL: [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. URL: [Link]

  • US8445715B2 - Method of synthesizing fenofibrate - Google Patents.
  • 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem. URL: [Link]

  • Optimizing Synthesis with High-Quality Intermediates: A Focus on 3-[2-(Trifluoromethyl)phenyl]propanoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. URL: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. URL: [Link]

  • Williamson Ether Synthesis - YouTube. URL: [Link]

  • Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide - ChemRxiv. URL: [Link]

  • Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide - ResearchGate. URL: [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. URL: [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. URL: [Link]

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. URL: [Link]

  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. URL: [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. URL: [Link]

  • US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence - Google Patents.
  • Advances in the Development of Trifluoromethoxylation Reagents | Oakwood Chemical. URL: [Link]

  • Phenol, 3-(trifluoromethyl)- - NIST WebBook. URL: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. URL: [Link]

  • Synthesis of trifluoromethyl carbinols - Organic Chemistry Portal. URL: [Link]

  • CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters - Google Patents.

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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-(3-(Trluoromethyl)phenoxy)propanoic Acid as a Potential Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide to investigating the structure-activity relationship (SAR) of 3-(3-(trifluoromethyl)phenoxy)propanoic acid, a compound with structural motifs suggestive of interaction with nuclear hormone receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical regulators of metabolism and inflammation, making them attractive targets for therapeutic intervention in diseases such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease.[1][2] This document outlines the strategic design of an analog library, detailed synthetic protocols, and robust in vitro and in vivo assays to elucidate the key structural features governing the potency and selectivity of this chemical scaffold as a PPAR modulator. The causality behind experimental choices is explained to provide a framework for informed decision-making in the early stages of drug discovery.

Introduction: The Rationale for SAR Exploration

The compound 3-(3-(trifluoromethyl)phenoxy)propanoic acid possesses a classic pharmacophore often found in PPAR agonists: an acidic head group (the propanoic acid), a central aromatic core (the phenoxy ring), and a lipophilic tail (the trifluoromethylphenyl group).[3] The trifluoromethyl group is a particularly interesting feature, as it can significantly enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.[4][5]

The primary objective of this SAR study is to systematically modify the structure of 3-(3-(trifluoromethyl)phenoxy)propanoic acid to understand how these changes affect its biological activity, specifically its ability to activate the three PPAR isoforms: PPARα, PPARγ, and PPARδ. This will enable the identification of potent and selective agonists, partial agonists, or pan-agonists with desirable therapeutic profiles.[3]

Strategic Design of the Analog Library

A successful SAR campaign relies on the systematic and logical modification of the lead compound. For 3-(3-(trifluoromethyl)phenoxy)propanoic acid, we will focus on three key regions for modification:

  • The Acidic Head Group: The carboxylate is crucial for anchoring the ligand in the PPAR binding pocket. Modifications here will explore the importance of acidity and the spatial orientation of the acidic function.

  • The Linker Region: The propanoic acid linker will be varied in length and rigidity to probe the optimal distance and orientation between the head and tail groups.

  • The Lipophilic Tail: The trifluoromethylphenyl group will be modified by altering the position of the trifluoromethyl group, introducing other substituents, or replacing the phenyl ring with other aromatic or heterocyclic systems to explore the hydrophobic pocket of the receptor.

SAR_Strategy cluster_Head Head Group Modification cluster_Linker Linker Modification cluster_Tail Tail Group Modification Lead_Compound 3-(3-(Trifluoromethyl)phenoxy)propanoic Acid Head_Analogs Vary Acidity (e.g., tetrazole) Vary Chain Length (acetic, butyric) Lead_Compound->Head_Analogs Explore polar interactions Linker_Analogs Introduce Rigidity (e.g., cyclopropyl) Modify Ether Linkage (e.g., thioether) Lead_Compound->Linker_Analogs Optimize geometry Tail_Analogs Positional Isomers of CF3 (ortho, para) Substitute CF3 (e.g., Cl, OCH3) Replace Phenyl Ring (e.g., naphthyl, pyridyl) Lead_Compound->Tail_Analogs Probe hydrophobic pocket

Synthetic Protocols

The synthesis of the parent compound and its analogs can be achieved through various established synthetic routes. A general and adaptable synthetic scheme is presented below.

General Synthesis of 3-(3-(Trifluoromethyl)phenoxy)propanoic Acid Analogs

A common method for synthesizing phenoxypropanoic acid derivatives is the Williamson ether synthesis, followed by ester hydrolysis.

Scheme 1: General Synthetic Route

Synthesis Reactant1 Substituted Phenol Intermediate Ester Intermediate Reactant1->Intermediate K2CO3, Acetone, Reflux Reactant2 Ethyl 3-bromopropanoate Reactant2->Intermediate Product Final Propanoic Acid Derivative Intermediate->Product 1. NaOH, EtOH/H2O 2. HCl (aq)

Step-by-Step Protocol:

  • Ether Formation: To a solution of the appropriately substituted phenol (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (2.0 eq) and ethyl 3-bromopropanoate (1.2 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude ester intermediate by column chromatography on silica gel.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final propanoic acid derivative.

In Vitro Assays for Biological Evaluation

A tiered approach to in vitro testing will efficiently identify promising compounds and build a comprehensive SAR profile.

Primary Screening: PPAR Transactivation Assay

This cell-based assay is the primary method for determining the functional activity of the synthesized compounds as PPAR agonists.[6]

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing a PPAR response element (PPRE). Cells are co-transfected with plasmids expressing a specific PPAR isoform and the PPRE-reporter construct. An increase in reporter gene expression upon treatment with a test compound indicates PPAR activation.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.

    • Co-transfect the cells with an expression vector for the human PPAR isoform of interest (PPARα, PPARγ, or PPARδ) and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, plate the transfected cells into 96-well plates.

    • Treat the cells with a range of concentrations of the test compounds (e.g., from 1 nM to 100 µM) for 18-24 hours. Include a known PPAR agonist as a positive control (e.g., WY-14643 for PPARα, rosiglitazone for PPARγ, GW501516 for PPARδ).

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal activation) and maximal efficacy.

Secondary Screening: TR-FRET Coactivator Recruitment Assay

This biochemical assay confirms direct binding of the compound to the PPAR ligand-binding domain (LBD) and measures its ability to induce the recruitment of a coactivator peptide.[7]

Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The PPAR-LBD is tagged with a donor fluorophore (e.g., terbium), and a coactivator peptide is tagged with an acceptor fluorophore (e.g., fluorescein). Ligand binding to the LBD induces a conformational change that promotes coactivator binding, bringing the donor and acceptor into close proximity and resulting in a FRET signal.

Protocol:

  • Assay Setup: In a 384-well plate, add the terbium-labeled PPAR-LBD, the fluorescein-labeled coactivator peptide, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the EC50 for coactivator recruitment.

Hypothetical SAR Data and Interpretation

The following table presents hypothetical data for a series of analogs to illustrate how SAR data can be interpreted.

CompoundR1 (Head)R2 (Linker)R3 (Tail)PPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)
1 (Parent) COOH-(CH2)2-3-CF3-Ph5.21.810.5
2 Tetrazole-(CH2)2-3-CF3-Ph6.12.512.1
3 COOH-CH2-3-CF3-Ph15.88.9>50
4 COOH-(CH2)2-4-CF3-Ph2.115.38.7
5 COOH-(CH2)2-3-Cl-Ph10.34.622.4
6 COOH-(CH2)2-3-OCH3-Ph>5012.7>50

Interpretation of Hypothetical Data:

  • Head Group: Replacing the carboxylic acid with a tetrazole (Compound 2 ) results in a slight decrease in activity, suggesting that the carboxylic acid is the optimal acidic head group.

  • Linker: Shortening the linker from a propanoic to an acetic acid derivative (Compound 3 ) significantly reduces potency across all isoforms, indicating the importance of the linker length for optimal positioning within the binding pocket.

  • Tail Group:

    • Moving the trifluoromethyl group from the meta to the para position (Compound 4 ) enhances PPARα activity but diminishes PPARγ activity, suggesting that the substitution pattern on the phenyl ring can be tuned for isoform selectivity.

    • Replacing the trifluoromethyl group with a chloro group (Compound 5 ) maintains moderate activity, while replacement with a methoxy group (Compound 6 ) leads to a significant loss of activity, highlighting the importance of an electron-withdrawing and lipophilic substituent at this position.

SAR_Summary

In Vivo Pharmacological Evaluation

Promising compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol: Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity Mouse Model

  • Model Induction: Feed C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

  • Compound Administration: Acclimatize the mice and administer the test compound or vehicle orally (e.g., by gavage) daily for a specified period (e.g., 1-2 weeks).

  • OGTT Procedure:

    • Fast the mice overnight (approximately 16 hours).

    • Administer an oral glucose bolus (e.g., 2 g/kg).

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose levels at each time point. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

This document provides a detailed framework for conducting SAR studies on 3-(3-(trifluoromethyl)phenoxy)propanoic acid as a potential PPAR modulator. By systematically synthesizing and evaluating a library of analogs, researchers can elucidate the key structural requirements for potent and selective activity. The integration of in vitro and in vivo assays ensures a comprehensive evaluation of the therapeutic potential of this chemical scaffold. The insights gained from these studies will be instrumental in the design of next-generation PPAR modulators with improved efficacy and safety profiles.

References

  • Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
  • Najmanová, I., Pourová, J., Vopršalová, M., Pilařová, V., Semecký, V., Nováková, L., & Mladěnka, P. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Trifluoromethylphenyl)propanoic acid. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) studies of the PPARc agonists.... Retrieved from [Link]

  • Toxicology and Applied Pharmacology. (2016). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non. Retrieved from [Link]

  • MDPI. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathways of aryloxy-phenoxy propionates. Retrieved from [Link]

  • ResearchGate. (2025). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-(Trifluoromethyl)phenoxy)propanoic acid. Retrieved from [Link]

  • YouTube. (2012). Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. Retrieved from [Link]

  • PMC. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Retrieved from [Link]

  • PubMed. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Retrieved from [Link]

  • PMC. (2006). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"3-(3-(Trifluoromethyl)phenoxy)propanoic acid" stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Troubleshooting Guide[1]

Executive Summary & Critical Identification

3-(3-(Trifluoromethyl)phenoxy)propanoic acid is a fluorinated ether building block commonly used in the synthesis of PPAR agonists and metabolic disease therapeutics. Its stability profile is dominated by the aryl-alkyl ether linkage and the carboxylic acid tail .

⚠️ Critical Distinction: "Phenoxy" vs. "Phenyl"

A common source of experimental failure is confusing this molecule with its non-ether analog. Ensure you are working with the correct structure before proceeding.

FeatureTarget Molecule Common Confusant
Name 3-(3-(Trifluoromethyl)phenoxy)propanoic acid 3-(3-(Trifluoromethyl)phenyl)propanoic acid
Linkage Ether (-O-) Alkyl (-CH₂-)
CAS 111140-93-3 585-50-2
Reactivity Susceptible to ether cleavage & oxidationHighly stable carbon chain
pKa (Calc) ~4.18 (Acidic)~4.5

Stability Profile & Storage Protocols

Chemical Instability Vectors

This molecule is generally stable under ambient conditions but exhibits specific vulnerabilities during storage and formulation.

  • Hygroscopicity (Physical): The free acid form is moderately hygroscopic. Moisture uptake can lead to "caking" and weighing errors, altering stoichiometry in sensitive couplings.

  • Oxidative Instability (Chemical): The methylene group (

    
    -carbon) adjacent to the ether oxygen is susceptible to radical autoxidation, forming hydroperoxides, especially if stored in clear glass under light.
    
  • Acid-Catalyzed Ether Cleavage: While resistant to mild acids, prolonged exposure to strong mineral acids (

    
    ) or Lewis acids (e.g., 
    
    
    
    ,
    
    
    ) will cleave the ether, releasing the toxic phenol.
Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2–8°C Slows oxidative kinetics and hydrolysis.[1]
Atmosphere Argon/Nitrogen Prevents autoxidation of the ether

-carbon.[1]
Container Amber Vial Blocks UV light which catalyzes radical formation.[1]
Desiccant Required Prevents moisture absorption and caking.[1]

Degradation Pathways (Mechanistic Insight)

Understanding how the molecule breaks down is essential for interpreting "ghost peaks" in your HPLC data.

Pathway A: Ether Cleavage (Acidic Conditions)

Under strong acidic stress (or metabolic conditions), the ether oxygen becomes protonated, making the phenol a good leaving group.[2]

  • Primary Degradant: 3-(Trifluoromethyl)phenol (Distinct medicinal odor).

  • Secondary Degradant: 3-Hydroxypropanoic acid (often dehydrates to Acrylic Acid).

Pathway B: Oxidative Radical Formation

Light and oxygen attack the methylene group next to the oxygen.

  • Result: Formation of unstable hemiacetals which decompose into the phenol and malonic semialdehyde derivatives.

Visualization: Degradation Logic

DegradationPathways Parent Parent Molecule 3-(3-(Trifluoromethyl)phenoxy) propanoic acid AcidCond Strong Acid / Heat (H+) Parent->AcidCond Exposure Oxidation UV Light + O2 (Radical Mechanism) Parent->Oxidation Improper Storage Protonated Protonated Ether Intermediate AcidCond->Protonated Phenol Degradant A: 3-(Trifluoromethyl)phenol (Volatile, Distinct Smell) Protonated->Phenol Cleavage AcidTail Degradant B: 3-Hydroxypropanoic acid Protonated->AcidTail Peroxide Hydroperoxide Impurity Oxidation->Peroxide alpha-C attack

Figure 1: Primary degradation pathways. The cleavage to the phenol is the most common failure mode in acidic formulations.

Analytical Troubleshooting (HPLC & LC-MS)

Standard Stability-Indicating Method

Do not rely on generic gradients.[1] The trifluoromethyl group imparts significant lipophilicity, requiring higher organic content than standard propanoic acids.

Protocol: Reverse Phase HPLC

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water (Acidic pH keeps the carboxylate protonated for sharp peaks).
    
  • Mobile Phase B: Acetonitrile (preferred over Methanol to prevent transesterification artifacts).

  • Gradient:

    
     B to 
    
    
    
    B over 15 minutes.
  • Detection: UV @ 270 nm (Aromatic ring) and 210 nm (Carbonyl).

Troubleshooting Guide: Common Issues
SymptomProbable CauseCorrective Action
Ghost Peak (RT ~3-4 min) Phenol Degradant. The 3-(trifluoromethyl)phenol is more polar than the parent and elutes earlier.[1]Check sample storage. If the sample smells "medicinal" (like phenol), degradation has occurred.
Peak Tailing Silanol Interaction. The carboxylic acid is interacting with free silanols on the column.[1]Ensure Mobile Phase A has sufficient acid (0.1% TFA or Formic Acid). Do not run at neutral pH.
Split Peaks Sample Solvent Mismatch. Dissolving the sample in 100% DMSO/MeOH while starting the gradient at 10% Organic.Dissolve sample in a mixture of Water:ACN (50:50) to match initial gradient conditions.
Extra Peak (+14 Da) Methyl Ester Artifact. Use of Methanol as diluent for a carboxylic acid sample.[1]Switch diluent to Acetonitrile/Water. Carboxylic acids can esterify in MeOH over time.

Frequently Asked Questions (FAQs)

Q1: Can I use this molecule in a Suzuki coupling directly? A: No. The carboxylic acid proton (


) will quench the basic conditions required for Suzuki coupling. You must protect the acid (e.g., as a methyl ester) or use 2+ equivalents of base to form the carboxylate salt in situ before adding the catalyst.

Q2: I see a precipitate when I dilute the stock solution into PBS (pH 7.4). Why? A: While the salt form is soluble, the lipophilic


-benzene ring limits solubility. If your stock is high concentration in DMSO (

), rapid dilution into aqueous buffer can cause the "oiling out" of the lipophilic core before the salt forms. Tip: Vortex vigorously or dilute into a buffer with

DMSO.

Q3: Is the trifluoromethyl group stable? A: Yes. The


 bond is one of the strongest in organic chemistry. It will not hydrolyze or degrade under standard laboratory conditions. Degradation is almost exclusively at the ether or acid tail.

Q4: How do I remove the phenol impurity if my batch degraded? A: The parent molecule is an acid (


), while the phenol impurity is a much weaker acid (

).
  • Dissolve the degraded mixture in Ethyl Acetate.

  • Wash with Sodium Bicarbonate (

    
    ) . The parent acid will move to the aqueous layer (as the salt). The phenol will remain in the organic layer.
    
  • Separate layers.[3][4] Acidify the aqueous layer with

    
     and extract the purified parent back into fresh organic solvent.
    

References

  • PubChem. 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Master Organic Chemistry. Cleavage of Ethers with Acid. (General mechanism for aryl-alkyl ether degradation). [Link]

  • EPA CompTox. Phenoxy Acid Herbicides Stability Profile. (Analogous stability data for phenoxy-propanoic acid class). [Link][4]

  • Sielc Technologies. HPLC Method for Phenoxy Propanoic Acids.[Link]

Sources

Technical Support Center: Solubilizing Phenoxypropanoic Acids for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Solubility of Phenoxypropanoic Acids in Assays Target Audience: Researchers, Application Scientists, and High-Throughput Screening (HTS) Engineers.

Introduction: The Solubility Paradox

Phenoxypropanoic acids (e.g., Fenofibric acid derivatives, auxin-mimic herbicides like Dichlorprop) present a classic "hydrophobic weak acid" challenge in assay development.

While these compounds often show high solubility in organic solvents (DMSO, Ethanol), they frequently "crash out" (precipitate) when diluted into aqueous assay buffers (PBS, cell culture media).[1] This occurs because their lipophilic phenyl-ether tail drives aggregation faster than the carboxylic head group can ionize and solvate.

This guide provides a root-cause analysis and validated protocols to maintain solubility without compromising assay biological integrity.

Module 1: The Chemistry of "Crash Out"

To solve the problem, you must understand the mechanism. Phenoxypropanoic acids generally have a pKa between 3.5 and 4.5 .

  • At pH < pKa (Acidic): The molecule is protonated (neutral) and highly insoluble in water.

  • At pH > pKa (Neutral/Basic): The molecule is deprotonated (anionic). However, the presence of the bulky hydrophobic phenoxy group can still cause the salt form to precipitate if the ionic strength is too high (salting out) or if the transition from DMSO to water is too rapid (kinetic precipitation).

Diagnostic Workflow: The Solubility Decision Tree

Use this logic flow to determine your solubilization strategy before starting your experiment.

SolubilityDecisionTree Start Start: Compound Precipitates in Aqueous Buffer Check_pKa Step 1: Check Buffer pH vs. pKa (Is pH > pKa + 2?) Start->Check_pKa Adjust_pH Action: Adjust Buffer pH Target pH 7.4 - 8.0 Check_pKa->Adjust_pH No (Buffer too acidic) Check_Conc Step 2: Check Final Concentration (Is [C] > 100 µM?) Check_pKa->Check_Conc Yes (Ionized but insoluble) Salt_Form Action: Generate In-Situ Salt (Pre-dissolve in dilute NaOH) Check_Conc->Salt_Form Yes (High Conc) Check_DMSO Step 3: Check DMSO Tolerance (Can assay tolerate >0.5% DMSO?) Check_Conc->Check_DMSO No (Low Conc) Cyclodextrin Solution A: Complexation Use HP-β-Cyclodextrin Check_DMSO->Cyclodextrin No (Sensitive Cells) Serial_Dil Solution B: Intermediate Dilution (Prevent Kinetic Shock) Check_DMSO->Serial_Dil Yes

Figure 1: Decision matrix for selecting the correct solubilization strategy based on pKa and assay constraints.

Module 2: Validated Solubilization Protocols

Protocol A: The "Intermediate Dilution" Method (Preventing Kinetic Shock)

Best For: Cell-based assays where DMSO must be < 0.5%.[2] The Science: Direct addition of 100% DMSO stock to aqueous buffer creates a momentary local environment of high water/high compound concentration, causing immediate precipitation. An intermediate step eases this transition.

Step-by-Step:

  • Prepare Stock: Dissolve phenoxypropanoic acid in 100% DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).

  • Intermediate Step: Dilute the stock 1:20 into a co-solvent intermediate (e.g., 50% DMSO / 50% PBS or pure Ethanol if compatible).

    • Why: This reduces the hydrophobicity gap.

  • Final Dilution: Pipette the intermediate solution into the final assay buffer while vortexing vigorously .

    • Target: Final DMSO concentration should be ≤ 0.1 - 0.5%.

Protocol B: In-Situ Salt Formation

Best For: High-concentration enzymatic assays (>100 µM) where DMSO is undesirable. The Science: Phenoxypropanoic acids are weak acids. Converting them to their Sodium (Na+) or Potassium (K+) salts increases aqueous solubility by orders of magnitude.

Step-by-Step:

  • Weigh the free acid form of the compound.

  • Instead of DMSO, add 1.05 equivalents of 0.1 M NaOH or KOH.

    • Calculation: If you have 1 mmol of drug, add 1.05 mmol of base.

  • Sonicate until clear.

  • Dilute with buffered saline (PBS).

    • Critical Check: Measure pH of the final solution. The compound itself acts as a buffer; ensure the final pH is neutral (7.2–7.6).

Protocol C: Cyclodextrin Complexation (The "Magic Bullet")

Best For: In vivo studies or highly sensitive primary cell cultures (neurons, stem cells). The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic phenoxy tail sits inside the cyclodextrin donut, while the hydrophilic exterior interacts with water.

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS. Filter sterilize (0.22 µm).

  • Dissolve your compound in the HP-β-CD solution (requires stirring/sonication for 1–4 hours).

  • Result: You can often achieve mM concentrations in aqueous media without any organic co-solvents.

Module 3: Troubleshooting & FAQs

Data Table: Common Solvents & Limits
Solvent / AdditiveTypical Assay Limit (Cells)Typical Assay Limit (Enzymes)Mechanism of ActionRisk Factor
DMSO 0.1% - 0.5%1% - 5%Universal SolventDenatures proteins; cytotoxic at high %
Ethanol < 1.0%< 5%Co-solventVolatile; evaporation alters concentration
HP-β-Cyclodextrin 0.5% - 2%> 10%EncapsulationCan sequester assay reagents (e.g., cholesterol)
PEG-400 < 1%< 10%Co-solventViscosity can affect pipetting accuracy
Frequently Asked Questions

Q1: My compound precipitates immediately upon adding cell media. Why? A: This is likely "Kinetic Precipitation." The media contains salts and proteins. When the DMSO stock hits the media, the water "strips" the DMSO away from the drug faster than the drug can dissolve.

  • Fix: Use Protocol A (Intermediate Dilution) or warm the media to 37°C before addition. Cold media accelerates precipitation.

Q2: Can I use albumin (BSA/HSA) to improve solubility? A: Yes, but with a caveat. Albumin binds phenoxypropanoic acids avidly (mimicking plasma binding). This keeps the drug in solution but reduces the free fraction available to hit the target receptor.

  • Recommendation: If you add BSA, you must calculate the free drug concentration, otherwise your IC50 values will shift (appear less potent).

Q3: How do I verify if my compound is actually dissolved or just a micro-suspension? A: Visual inspection is insufficient.

  • Method: Centrifuge the assay plate (e.g., 3000 x g for 10 mins). Sample the supernatant and run it on HPLC/LC-MS. If the concentration in the supernatant is lower than expected, you have precipitation. Alternatively, use a nephelometer (light scattering) to detect micro-precipitates.

Module 4: Experimental Workflow Visualization

The following diagram illustrates the "Safe Dilution" pathway to avoid precipitation in High-Throughput Screening (HTS).

DilutionWorkflow Stock 10mM Stock (100% DMSO) Mix1 Dilute 1:20 into Buffer + Vortex Stock->Mix1 High Risk Step Inter Intermediate Plate (500µM in 5% DMSO) Mix2 Dilute 1:50 into Assay Media Inter->Mix2 Assay Assay Plate (10µM in 0.1% DMSO) Mix1->Inter Stable Mix2->Assay Safe

Figure 2: Serial dilution workflow to minimize "DMSO shock" precipitation.

References

  • Assay Guidance Manual. Compound Precipitation in High-Concentration DMSO Solutions. NCBI Bookshelf. Available at: [Link]

  • PubChem. 3-Phenoxypropionic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Di, L., & Kerns, E. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Troubleshooting "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" analytical detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-(Trifluoromethyl)phenoxy)propanoic acid Detection

Executive Summary

You are encountering challenges with the quantitation of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (CAS: 111140-93-3).[1] This molecule presents a specific analytical triad of challenges: moderate lipophilicity (LogP ~2.4), acidic functionality (pKa ~4.18), and fluorine-induced electron withdrawal .[1]

Successful detection requires a holistic approach that balances chromatographic retention with ionization efficiency.[1] The following guide addresses the most frequent tickets we receive regarding this analyte, structured to help you troubleshoot peak tailing, sensitivity loss, and recovery issues.

Section 1: Chromatography & Separation (HPLC/UPLC)
Q: Why am I observing severe peak tailing and shifting retention times?

A: This is the most common issue with phenoxy-acid derivatives.[1] The root cause is usually secondary silanol interactions combined with pH mismatch .[1]

The Mechanism: At neutral pH, the carboxylic acid moiety is deprotonated (


), causing it to elute near the void volume due to charge repulsion from the C18 stationary phase. If the pH is near the pKa (~4.2), the molecule splits between ionized and non-ionized states, resulting in broad, tailing peaks ("mixed-mode" behavior).

The Solution: You must suppress ionization during the chromatographic run to ensure the molecule behaves as a neutral, lipophilic entity.

  • Mobile Phase Buffer: Use 0.1% Formic Acid or 10mM Ammonium Formate adjusted to pH 3.0 .[1]

    • Why: This keeps the pH well below the pKa (4.18), forcing the equilibrium toward the neutral acid form, which retains well on C18.

  • Column Selection: Switch to a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded C18 column.[1]

    • Why: These columns shield residual silanols, preventing the "dragging" interaction that causes tailing.[1]

Recommended Gradient (Standard C18, 100 x 2.1mm, 1.7µm):

Time (min)%A (0.1% Formic Acid in H2O)%B (Acetonitrile)Flow Rate (mL/min)
0.090100.4
1.090100.4
6.05950.4
8.05950.4
8.190100.4
Section 2: Mass Spectrometry (LC-MS/MS)
Q: I am seeing low sensitivity in Positive Mode (ESI+). Should I switch?

A: Yes, immediately.

The Mechanism: The trifluoromethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is strongly electron-withdrawing.[2] Combined with the phenoxy oxygen and the carboxylic acid, this molecule is electron-deficient. It resists protonation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) essential for Positive Mode. Conversely, the carboxylic acid proton is labile, making Negative Mode (ESI-) highly efficient.[1]

Optimized MS Parameters:

  • Ionization Mode: ESI Negative (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )
    
  • Precursor Ion: 233.0 m/z[3]

  • Source Temperature: 450°C (Fluorinated compounds often require higher desolvation heat).[1]

MRM Transition Table:

Precursor (m/z)Product (m/z)Collision Energy (eV)IdentityMechanism
233.0 161.0 18 - 22QuantifierCleavage of ether bond (Phenoxide ion)
233.0 189.0 12 - 15QualifierDecarboxylation (

loss)
233.0 141.0 30 - 35QualifierLoss of HF from phenoxide

Critical Note: The transition to 161.0 (3-trifluoromethylphenolate) is the most stable and intense fragment due to the resonance stabilization provided by the aromatic ring and the


 group.
Section 3: Troubleshooting Logic (Visualized)

Use the following decision tree to diagnose signal issues.

Troubleshooting Start Problem: Poor Signal or Peak Shape CheckMode Check Ionization Mode Start->CheckMode IsPos Is it ESI Positive? CheckMode->IsPos SwitchNeg ACTION: Switch to ESI Negative (Target [M-H]- at 233 m/z) IsPos->SwitchNeg Yes CheckShape Check Peak Shape IsPos->CheckShape No IsTailing Is Peak Tailing? CheckShape->IsTailing CheckPH Check Mobile Phase pH IsTailing->CheckPH Yes IsHighPH Is pH > 3.5? CheckPH->IsHighPH Acidify ACTION: Add 0.1% Formic Acid (Target pH < 3.0) IsHighPH->Acidify Yes CheckCol Check Column Type IsHighPH->CheckCol No StandardC18 Standard C18? CheckCol->StandardC18 SwitchCol ACTION: Use CSH or Polar-Embedded C18 StandardC18->SwitchCol Yes

Figure 1: Decision tree for diagnosing analytical failures with 3-(3-(Trifluoromethyl)phenoxy)propanoic acid.

Section 4: Sample Preparation (LLE vs. SPE)
Q: My recovery from plasma is inconsistent (<60%). How do I fix this?

A: Protein precipitation (PPT) is often insufficient for fluorinated acids because they can bind non-specifically to plasma proteins (albumin).[1]

Recommended Method: Mixed-Mode Anion Exchange (MAX) SPE Because the molecule is acidic, using an anion exchange mechanism provides the cleanest extract.

Protocol:

  • Sample Pre-treatment: Dilute Plasma 1:1 with 4% Phosphoric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
    • Reason: Disrups protein binding and ensures the analyte is initially protonated for loading.[1]

  • Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A).[1]

  • Condition: Methanol followed by Water.[1][4]

  • Load: Acidified sample.

  • Wash 1: 5% Ammonium Hydroxide in Water.[1]

    • Reason: This is the critical step.[1] At high pH, the analyte becomes negatively charged (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) and locks onto the positively charged sorbent. Neutrals are washed away.
      
  • Wash 2: Methanol.

    • Reason: Removes hydrophobic interferences while analyte remains locked by ionic charge.[1]

  • Elute: 2% Formic Acid in Methanol.

    • Reason: Acidifies the sorbent, neutralizing the analyte (

      
      ) and breaking the ionic bond, allowing it to elute.
      

SPE_Workflow Step1 1. Pre-treat (Acidify Sample) Step2 2. Load (Mixed-Mode SPE) Step1->Step2 Bind Hydrophobic Step3 3. Wash (Basic) (5% NH4OH) Step2->Step3 Lock Anion Charge Step4 4. Wash (Organic) (MeOH) Step3->Step4 Remove Interferences Step5 5. Elute (2% Formic in MeOH) Step4->Step5 Neutralize & Release

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction logic for acidic fluorinated drugs.

Section 5: Stability & Artifacts
Q: I see a new peak at +14 mass units after leaving samples in the autosampler. What is it?

A: You are likely observing Methyl Esterification .[1]

  • Cause: If you reconstitute your sample in Methanol (MeOH) and the solution is acidic (e.g., 0.1% Formic Acid), the carboxylic acid group on the analyte will slowly react with the methanol to form the methyl ester (

    
    ).
    
  • Prevention:

    • Reconstitute in Acetonitrile/Water instead of Methanol/Water.

    • If Methanol is required, keep the autosampler at 4°C and analyze within 12 hours.

References
  • PubChem. (n.d.).[1][5] 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]

  • Kiontke, A., et al. (2016).[1][6] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH. PLOS ONE. Retrieved February 7, 2026, from [Link]

  • Waters Corporation. (2025).[1] Solid-Phase Extraction of Acidic Herbicides and Drugs Using Mixed-Mode Sorbents. Application Note. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (2025). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides by Negative Ion Electrospray LC/MS/MS. Application Note. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Efficacy of 3-(3-(Trifluoromethyl)phenoxy)propanoic Acid Based Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that optimizing the performance of a novel herbicidal agent is a multifaceted challenge. This guide is designed to provide researchers and drug development professionals with in-depth technical support for improving the efficacy of herbicides based on the "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" scaffold. Our approach integrates foundational biochemical principles with practical, field-proven experimental strategies.

Frequently Asked Questions (FAQs)

Here we address common initial questions researchers encounter when working with phenoxy-based herbicides.

Q1: What is the primary mechanism of action for 3-(3-(Trifluoromethyl)phenoxy)propanoic acid?

A: Based on its structural similarity to other phenoxy herbicides, 3-(3-(Trifluoromethyl)phenoxy)propanoic acid is classified as a synthetic auxin herbicide.[1][2][3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), a critical regulator of growth and development.[4][5][6] By binding to auxin receptors, the herbicide induces a state of uncontrolled and disorganized cell division and elongation, leading to epinasty (twisting of stems and petioles), tissue damage, and ultimately, the death of susceptible broadleaf plants.[4][6]

Q2: What are the initial visual symptoms of herbicidal activity on susceptible plants?

A: Initial symptoms typically appear within hours to days of application and manifest first in new growth.[6] Look for epinastic responses such as stem and petiole twisting, leaf cupping, and general wilting.[6] Over time, you may observe chlorosis (yellowing), necrosis (tissue death), and severe stunting of growth.

Q3: How does the chemical formulation (e.g., acid, ester, or salt) impact efficacy?

A: The formulation is critical. The parent acid is the biologically active form within the plant.[1] However, formulations are often modified to improve absorption and handling:

  • Ester Formulations: Tend to be more lipophilic (oil-loving), which can enhance penetration through the waxy cuticle of the plant leaf.[6] They are generally considered more active, especially under cool conditions, but can be more volatile, posing a risk of off-target drift.[6][7]

  • Amine Salt Formulations: Are more water-soluble and significantly less volatile, reducing the risk of vapor drift.[6][7] Their uptake can be slower compared to esters, particularly in dry or cool conditions.

Q4: What is the role of adjuvants and should I be using them?

A: Adjuvants are substances added to the spray tank to improve herbicide performance and are often essential for optimal efficacy.[8][9] They can be broadly categorized as:

  • Activator Adjuvants: Such as surfactants and crop oil concentrates (COCs), which enhance herbicide activity by improving spreading on the leaf surface and penetration through the cuticle.[8][10]

  • Utility Modifiers: These include buffering agents to optimize spray solution pH, anti-foaming agents, and drift control agents.[8] The specific adjuvant and its concentration must be carefully selected and tested, as an improper choice can sometimes reduce efficacy or increase crop phytotoxicity.[8]

Troubleshooting Experimental Failures

When experiments yield suboptimal results, a systematic approach is required to identify the cause. This section provides a troubleshooting framework for common issues.

Problem 1: Low or Inconsistent Herbicidal Activity

You've applied the herbicide, but the target weeds show minimal or highly variable damage.

Potential Causes & Solutions
Potential Cause Scientific Rationale Recommended Action & Protocol
Poor Formulation/Solubility The active ingredient must be properly dissolved and stable in the spray solution to be available for uptake. Precipitation or separation leads to inaccurate dosing.Action: Verify the solubility of your compound in the chosen solvent/carrier. Protocol: Prepare a stock solution at a high concentration and observe for any precipitation. Conduct serial dilutions and check for clarity. Consider alternative formulation strategies (e.g., emulsifiable concentrate, soluble liquid) if issues persist.
Suboptimal Adjuvant Choice The waxy cuticle of a plant leaf is a primary barrier. Without the right adjuvant, the herbicide may not effectively spread across or penetrate this barrier.[9]Action: Screen a panel of adjuvants. Protocol: Set up a matrix experiment testing your herbicide with different classes of adjuvants (e.g., Non-ionic Surfactants (NIS), Crop Oil Concentrates (COC), Methylated Seed Oils (MSO)) at varying concentrations (e.g., 0.25%, 0.5%, 1.0% v/v) to identify the optimal combination for your target weed species.
Environmental Factors Temperature, humidity, and rainfall can significantly impact herbicide absorption and translocation. For example, high temperatures can increase volatility of ester formulations[7], while rain shortly after application can wash the product off leaves.Action: Control and document environmental conditions. Protocol: Conduct experiments in a controlled environment (growth chamber/greenhouse). If in the field, record temperature, humidity, wind speed[11], and time until next rainfall. Avoid application during extreme heat or when rain is imminent.
Weed Growth Stage The age and health of the target plant affect its susceptibility. Younger, actively growing weeds are generally more susceptible as they are more rapidly translocating nutrients and the herbicide.[12][13]Action: Standardize the growth stage of target plants. Protocol: Treat weeds at a consistent, early growth stage (e.g., 2-4 leaf stage). Ensure all plants in the experiment are healthy and not under drought or nutrient stress.
Herbicide Resistance The weed population may have developed resistance to auxin-mimic herbicides through target-site mutations or enhanced metabolism.[14]Action: Test for resistance. Protocol: Conduct a dose-response assay on the suspected resistant population alongside a known susceptible population. A significant shift in the dose required for 50% growth reduction (GR₅₀) indicates resistance.[15]
Troubleshooting Workflow: Low Efficacy

G Start Low Herbicidal Efficacy Observed CheckFormulation Step 1: Verify Formulation Is the compound fully solubilized? Start->CheckFormulation CheckAdjuvant Step 2: Evaluate Adjuvant System Is an appropriate adjuvant being used? CheckFormulation->CheckAdjuvant Yes Solution Efficacy Improved CheckFormulation->Solution No, Re-formulate CheckEnvironment Step 3: Assess Environmental Conditions Were conditions optimal for uptake? CheckAdjuvant->CheckEnvironment Yes CheckAdjuvant->Solution No, Screen Adjuvants CheckPlant Step 4: Standardize Plant Stage Were plants young and actively growing? CheckEnvironment->CheckPlant Yes CheckEnvironment->Solution No, Repeat under controlled conditions CheckResistance Step 5: Suspect Resistance? Has this weed population been previously exposed? CheckPlant->CheckResistance Yes CheckPlant->Solution No, Repeat with standardized plants CheckResistance->Solution No CheckResistance->Solution Yes, Conduct Resistance Assay

Caption: A decision-making workflow for troubleshooting low herbicide efficacy.

Problem 2: Off-Target Phytotoxicity or Inconsistent Crop Safety

The herbicide is effective on weeds but is also causing unacceptable damage to the desired crop, or safety varies between experiments.

Potential Causes & Solutions
Potential Cause Scientific Rationale Recommended Action & Protocol
High Application Rate The dose makes the poison. A rate that is effective for weed control may exceed the tolerance threshold of the crop.Action: Determine the crop safety margin. Protocol: Conduct a dose-response study on the crop species. Apply the herbicide at rates from 0.5X to 4X the proposed effective weed control rate (1X). Evaluate injury at set time points (e.g., 3, 7, 14 days after treatment) to establish the maximum safe rate.
Formulation/Adjuvant Aggressiveness Certain adjuvants, particularly crop oil concentrates (COCs) or methylated seed oils (MSOs), can increase herbicide penetration into crop leaves, leading to phytotoxicity.[10]Action: Evaluate less aggressive adjuvant systems. Protocol: Compare crop injury levels using a non-ionic surfactant (NIS) versus a COC or MSO at the same herbicide rate. While potentially sacrificing some weed control, an NIS is often "softer" on crops.
Spray Drift/Volatility The herbicide may be moving from the target area to sensitive crops via spray droplets (drift) or vaporization (volatility).[7][11] Ester formulations are particularly prone to volatility.[6]Action: Mitigate off-target movement. Protocol: In the lab, use a spray chamber to ensure precise application. In the field, use low-drift nozzles, avoid spraying in windy conditions (>10 mph)[11], and consider using a less volatile formulation (amine salt) or a drift reduction agent.

Key Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable data.

Protocol 1: Whole-Plant Dose-Response Assay for Efficacy (GR₅₀ Determination)

This protocol determines the herbicide concentration required to inhibit plant growth by 50%.

  • Plant Preparation: Grow a uniform batch of the target weed species from seed in pots to the 2-4 true leaf stage. Ensure consistent soil, light, and water conditions.[16]

  • Herbicide Dilution Series: Prepare a concentrated stock solution of your formulated herbicide. Create a serial dilution series to generate 6-8 application rates, including an untreated control. The rates should bracket the expected GR₅₀ value (e.g., 0, 10, 50, 100, 200, 500, 1000 g a.i./ha).

  • Application: Use a calibrated track sprayer or laboratory spray chamber to apply the herbicide solutions to the plants. This ensures a uniform application volume and droplet size. Record all application parameters.

  • Incubation: Place the treated plants back into a controlled growth environment (greenhouse or growth chamber) in a randomized complete block design.

  • Evaluation: After a set period (typically 14-21 days), harvest the above-ground biomass from each plant.

  • Data Analysis:

    • Measure the fresh or dry weight of each sample.

    • Calculate the percent growth reduction for each plant relative to the mean of the untreated controls using the formula: FR = [(N₁ − N₂)/N₁] × 100%, where N₁ is the average mass of the control and N₂ is the mass of the treated plant.[17]

    • Use a suitable statistical software package (e.g., R with the drc package) to fit a log-logistic dose-response curve to the data and calculate the GR₅₀ value.

Protocol 2: Formulation and Adjuvant Screening Workflow

This workflow is designed to systematically optimize the delivery system for your active ingredient.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Adjuvant Screening cluster_2 Phase 3: Optimization A1 Define Active Ingredient (AI) Properties (pKa, logP) A2 Select Solvent System (e.g., Water, Acetone, MSO) A1->A2 A3 Test AI Solubility & Stability in Solvent System A2->A3 A4 Develop Formulation Type (e.g., SC, EC, SL) A3->A4 B1 Select Adjuvant Classes (NIS, COC, MSO, Ammonium Salts) A4->B1 B2 Create Test Matrix: AI Rate x Adjuvant Type x Adjuvant Rate B1->B2 B3 Apply to Target Weed (Use Dose-Response Protocol) B2->B3 B4 Measure Efficacy (GR₅₀) and Crop Phytotoxicity B3->B4 C1 Analyze Results: Identify combinations with high efficacy and crop safety B4->C1 C2 Select Lead Combination(s) for Advanced Greenhouse & Field Trials C1->C2

Caption: A three-phase workflow for herbicide formulation and adjuvant screening.

References

  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved February 7, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Fenoprop. Retrieved February 7, 2026, from [Link]

  • Weed Science. (1975). The Phenoxy Herbicides. Cambridge University Press & Assessment. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Retrieved February 7, 2026, from [Link]

  • Bayer Crop Science Canada. (2021). Understanding Herbicide Adjuvants. Retrieved February 7, 2026, from [Link]

  • European Guidelines. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved February 7, 2026, from [Link]

  • ALS Global. (n.d.). New Phenoxy Herbicide Method Improves Sampling Efficiency and Data Quality. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024). Current Status of Auxin-Mimic Herbicides. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2022170075A1 - Auxinic herbicides and methods of use thereof.
  • University of Nebraska-Lincoln. (2018). The Good, the Bad, and the Ugly when Spraying the New Phenoxy Herbicide Formulations. Retrieved February 7, 2026, from [Link]

  • AHDB. (n.d.). Detecting herbicide resistance. Retrieved February 7, 2026, from [Link]

  • BRANDT.co. (2025). How Adjuvants Improve Foliar Herbicide Performance. Retrieved February 7, 2026, from [Link]

  • PMC. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved February 7, 2026, from [Link]

  • FMC Ag CA. (2025). How to spot herbicide resistance. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Retrieved February 7, 2026, from [Link]

  • PMC - NIH. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved February 7, 2026, from [Link]

  • Apparent Ag. (n.d.). Adjuvants for Enhancing Herbicide Performance. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US4070177A - Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives.
  • Oklahoma State University. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved February 7, 2026, from [Link]

  • Society of Chemical Industry. (n.d.). Weed Resistance to Synthetic Auxin Herbicides. Retrieved February 7, 2026, from [Link]

  • Crops and Soils Magazine. (n.d.). Understanding adjuvants used with agriculture chemicals. Retrieved February 7, 2026, from [Link]

  • Iowa State University. (n.d.). Role of spray adjuvants with postemergence herbicides. Retrieved February 7, 2026, from [Link]

  • University of Florida. (n.d.). Organo-auxin Herbicides. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Metabolic Stability Optimization of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of 3-(3-(trifluoromethyl)phenoxy)propanoic acid and its analogs. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to navigate the common challenges associated with optimizing the metabolic stability of this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your experiments.

Section 1: Foundational Understanding & Initial Assessment

This section addresses the fundamental properties of the molecule and the initial steps in assessing its metabolic fate.

Q1: What are the likely metabolic "hotspots" on 3-(3-(trifluoromethyl)phenoxy)propanoic acid?

Answer: Based on its chemical structure, we can predict several potential sites of metabolic transformation, primarily mediated by Cytochrome P450 (CYP) enzymes in Phase I and UDP-glucuronosyltransferases (UGTs) in Phase II.

  • Aromatic Ring Hydroxylation (Phase I): The phenoxy ring is a likely site for oxidation. While the trifluoromethyl (-CF3) group is strongly electron-withdrawing and can deactivate the ring, hydroxylation may still occur, particularly at the positions ortho or para to the ether linkage.

  • Ether Linkage Cleavage (Phase I): O-dealkylation is a possible but generally less favorable pathway for aryl ethers compared to alkyl ethers. The stability of this bond should be confirmed experimentally.

  • Propanoic Acid Chain Oxidation (Phase I): The aliphatic chain could be susceptible to oxidation at the α- or β-positions.

  • Carboxylic Acid Glucuronidation (Phase II): The carboxylic acid moiety is a prime candidate for conjugation with glucuronic acid. This is a very common and often rapid clearance pathway for acidic drugs, which would not be detected in standard NADPH-supplemented microsomal assays.[1][2]

Below is a diagram illustrating these potential metabolic pathways.

G cluster_0 Potential Metabolic Pathways cluster_1 Phase I (CYP450) cluster_2 Phase II (UGTs) Parent 3-(3-(CF3)phenoxy)propanoic acid Metabolite1 Aromatic Hydroxylation (Phenolic Metabolite) Parent->Metabolite1 Oxidation Metabolite2 O-Dealkylation (Phenol + Propanoic Acid side-product) Parent->Metabolite2 Cleavage Metabolite3 Aliphatic Hydroxylation (Hydroxylated side-chain) Parent->Metabolite3 Oxidation Metabolite4 Acyl Glucuronidation (Conjugated Carboxylic Acid) Parent->Metabolite4 Conjugation

Caption: Predicted metabolic pathways for the parent compound.

Q2: Which in vitro assay should I start with to assess metabolic stability?

Answer: The Liver Microsomal Stability assay is the recommended starting point.[3][4] It is a cost-effective, high-throughput method that provides a good initial assessment of Phase I metabolic stability by quantifying the compound's intrinsic clearance (CLint).[4][5][6] This assay utilizes subcellular fractions of liver cells that are rich in CYP450 enzymes.[3]

This initial screen helps you quickly rank-order your compounds and identify liabilities related to oxidative metabolism.[5]

Section 2: Troubleshooting Guide for In Vitro Assays

This section provides solutions to specific problems you might encounter during your experimental work.

Scenario 1: High Clearance in Liver Microsomes

Q: My compound shows very rapid disappearance in the human liver microsomal (HLM) stability assay (e.g., t½ < 15 min). What does this mean and what are my next steps?

Answer: This result strongly suggests that your compound is rapidly metabolized by Phase I enzymes, most likely CYP450s.[7][8] The trifluoromethyl group is generally stable and often used to block metabolism, so the liability is likely elsewhere on the molecule.[9][10]

Troubleshooting & Next Steps Workflow:

  • Confirm Assay Integrity: First, ensure the assay was performed correctly. Check the results of your positive control compounds (e.g., Verapamil, Testosterone). If the controls behaved as expected, the result for your compound is likely real.

  • Identify the Metabolic "Soft Spot": The critical next step is to identify where the metabolism is occurring. This is achieved through Metabolite Identification (MetID) studies. Incubate the compound with HLMs at a higher concentration and for a shorter time point, then analyze the sample using high-resolution mass spectrometry (LC-MS/MS) to identify and structure-elucidate the metabolites formed.[11]

  • Determine Specific CYP450 Involvement: To understand which specific CYP enzymes are responsible, perform incubations with a panel of recombinant human CYP isozymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2). This will tell you if a single enzyme is responsible for the clearance or if multiple enzymes are involved.

G Start High Clearance in HLM Assay CheckControls Verify Positive Controls Start->CheckControls ControlsOK Controls OK? CheckControls->ControlsOK MetID Perform Metabolite ID Study (LC-MS/MS) ControlsOK->MetID Yes RevisitAssay Troubleshoot Assay Procedure ControlsOK->RevisitAssay No RecombinantCYPs Incubate with Recombinant CYPs MetID->RecombinantCYPs IdentifyHotspot Identify Site(s) of Metabolism MetID->IdentifyHotspot IdentifyEnzyme Identify Key CYP Isozyme(s) RecombinantCYPs->IdentifyEnzyme

Caption: Workflow for addressing high microsomal clearance.

Scenario 2: Good Stability in Microsomes, but Poor In Vivo Pharmacokinetics

Q: My compound is stable in microsomes (t½ > 60 min), but it shows high clearance in vivo. Why is there a discrepancy?

Answer: This is a classic scenario that often points to metabolic pathways not present in standard microsomal assays.[2] Microsomes primarily contain Phase I enzymes and require NADPH as a cofactor. They lack the necessary cofactors and enzymes for most Phase II conjugation reactions and do not account for cellular transport processes.[2]

Potential Causes & Solutions:

  • Phase II Metabolism: The most likely cause is rapid glucuronidation of the carboxylic acid group.[1]

    • Next Step: Perform a Hepatocyte Stability Assay . Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes and cofactors. If you see high clearance in hepatocytes but not microsomes, Phase II metabolism is the probable cause. You can confirm this by running a parallel microsomal assay supplemented with UDPGA (the cofactor for UGT enzymes).

  • Other Clearance Mechanisms: While less common for this structure, other clearance routes like excretion by transporters could play a role. The hepatocyte assay will also provide a more comprehensive picture of overall hepatic clearance.[2]

Assay SystemKey Enzymes PresentCofactorsDetects
Liver Microsomes Phase I (CYPs, FMOs)NADPH (added)Oxidative Metabolism
Hepatocytes Phase I & Phase II (UGTs, SULTs)EndogenousAll Hepatic Metabolism & Transport

Table 1: Comparison of in vitro metabolic assay systems.

Scenario 3: Inconsistent or Irreproducible Results

Q: I'm getting highly variable results between experimental runs. What could be the cause?

Answer: Variability can stem from several factors related to the compound itself, the reagents, or the protocol execution.

Troubleshooting Checklist:

  • Compound Solubility: Has the compound precipitated in the incubation buffer? Poor solubility can lead to artificially low clearance rates. Visually inspect your incubation wells. Consider reducing the initial compound concentration or using a small percentage of an organic co-solvent (e.g., <0.5% DMSO).

  • Non-Specific Binding: Is your compound "sticky"? Highly lipophilic compounds can bind to plasticware or microsomal protein, removing it from the solution and making it appear as if it were metabolized.

    • Test: Perform a control incubation without the NADPH cofactor at t=0 and the final time point. A significant drop in concentration in the absence of metabolism indicates non-specific binding.

    • Solution: Consider using low-binding plates or adding a small amount of bovine serum albumin (BSA) to the incubation buffer.

  • Microsome Quality: Are you using a consistent lot of microsomes? There can be significant batch-to-batch and vendor-to-vendor variability in enzyme activity.[12] It is recommended to purchase a large single batch for an entire project. Always handle microsomes on ice and avoid repeated freeze-thaw cycles.[12]

Section 3: Strategic Guide to Improving Metabolic Stability

Once you have identified the metabolic liability, the next phase is rational chemical modification to block the undesirable pathway.

Q: How can I modify the structure to block aromatic hydroxylation?

Answer: If MetID studies confirm that the phenoxy ring is being hydroxylated, you can employ several medicinal chemistry strategies:

  • Metabolic Blocking: Introduce an inert substituent at the identified site of hydroxylation. Fluorine or chlorine atoms are commonly used for this purpose. The strong C-F bond is highly resistant to enzymatic cleavage.[9][10]

  • Scaffold Hopping: Replace the entire phenyl ring with a more electron-deficient and less metabolically susceptible heterocycle, such as a pyridine or pyrimidine ring.[13] This strategy can dramatically increase metabolic stability while preserving the necessary pharmacophore geometry.[13]

Q: My primary liability is acyl glucuronidation. What are my options?

Answer: Rapid clearance via glucuronidation of the carboxylic acid is a significant challenge. The goal is to replace the carboxylic acid with a group that retains the desired acidic properties for target engagement but is not a substrate for UGT enzymes.

Strategy: Bioisosteric Replacement A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. This is a powerful strategy to mitigate metabolic liabilities.[14]

Carboxylic Acid (-COOH)Potential BioisosteresRationale
Original Group Tetrazole, Acyl Sulfonamide, Hydroxamic AcidThese groups are also acidic but are generally less prone to, or completely resistant to, UGT-mediated glucuronidation. They can maintain or improve target binding while eliminating the metabolic liability.

Table 2: Common bioisosteric replacements for carboxylic acids.

Q: Should I be concerned about the trifluoromethyl group?

Answer: No, the -CF3 group itself is a significant asset for metabolic stability. The carbon-fluorine bond is exceptionally strong, making the group highly resistant to metabolism.[9] In fact, trifluoromethyl groups are often intentionally added to molecules to block a known metabolic hotspot.[10][11] Its presence on your scaffold is a strategic advantage, and compounds bearing a -CF3 group often show improved metabolic stability compared to their non-fluorinated analogs.[15][16]

Section 4: Detailed Experimental Protocols

To ensure reproducibility and accuracy, follow these standardized protocols for your key experiments.

Protocol 1: Liver Microsomal Stability Assay
  • Objective: To determine the rate of disappearance of a test compound due to Phase I metabolism.

  • Materials:

    • Pooled Liver Microsomes (Human, Rat, etc.)

    • 0.5 M Potassium Phosphate Buffer (pH 7.4)

    • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

    • Test Compound Stock (10 mM in DMSO)

    • Control Compounds (e.g., Verapamil, Imipramine)

    • Ice-cold Acetonitrile with internal standard (for reaction termination)

  • Procedure:

    • Prepare a master mix containing phosphate buffer and microsomes (final concentration ~0.5 mg/mL). Pre-warm at 37°C for 5 minutes.

    • In a separate plate, add the test compound to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the compound/microsome mixture. This is your T=0 minute sample for immediate quenching.

    • Incubate the reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

    • Include a "-NADPH" control to assess non-enzymatic degradation or non-specific binding.

    • Centrifuge the quenched samples to precipitate protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).

References
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. Available from: [Link]

  • PubMed. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019-05-23). Available from: [Link]

  • ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available from: [Link]

  • Pharma Focus Asia. Metabolic Stability. Available from: [Link]

  • Journal of Drug Metabolism & Toxicology. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteres. Available from: [Link]

  • NIH. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available from: [Link]

  • Google Patents. Method for synthesizing phenoxyacetic acid derivative.
  • Wikipedia. Fluoxetine. Available from: [Link]

  • PubMed. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Available from: [Link]

  • PubMed. Biosynthesis of ethers: unusual or common natural events?. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • NIH. Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021-11-26). Available from: [Link]

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

  • PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Available from: [Link]

  • PubChem. 3-(3-(Trifluoromethyl)phenoxy)propanoic acid. Available from: [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]

  • ResearchGate. Biosynthesis of Ethers: Unusual or Common Natural Events? | Request PDF. (2025-08-06). Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • NIH. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019-12-16). Available from: [Link]

  • ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. (2019-05-03). Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]

  • NIH. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024-09-27). Available from: [Link]

  • FDA. For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Available from: [Link]

  • BMRB. List of Metabolic Pathways. Available from: [Link]

  • Analiza. Microsomal Stability. Available from: [Link]

  • ResearchGate. (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. (2015-05-11). Available from: [Link]

  • Wikipedia. Archaea. Available from: [Link]

  • MDPI. Histidine Metabolic Pathway Modifies the Relationships Between 6:2 Cl-PFESA Exposure and Preterm Birth. Available from: [Link]

  • ResearchGate. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Available from: [Link]

Sources

Validation & Comparative

Validation of "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" herbicidal effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" Herbicidal Effects Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Structural Analog Evaluation & Herbicidal Efficacy Profiling

Executive Summary & Compound Profile

This guide provides a technical framework for validating the herbicidal potential of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (CAS: 111140-93-3).[1] Unlike the commercially dominant


-substituted phenoxy herbicides (e.g., 2,4-D, Dichlorprop), this compound features a 

-substituted propanoic acid tail
and a meta-trifluoromethyl group.[1]

The primary objective of this validation is to determine if the structural deviation (extension of the aliphatic chain from 2-carbon to 3-carbon, attached at the


-position) retains the auxinic activity characteristic of the phenoxy class, or if it exhibits a novel mode of action.[1]
Physicochemical & Structural Profile
PropertySpecificationRelevance to Validation
IUPAC Name 3-[3-(Trifluoromethyl)phenoxy]propanoic acidDefines

-substitution (O-C3-C2-COOH).[1]
Molecular Formula

MW: 234.17 g/mol
Lipophilicity (LogP) ~2.3 - 2.8 (Predicted)Moderate; suggests good foliar uptake potential.[1]
Acid Dissociation (pKa) ~4.2 - 4.5Weak acid; exists as anion at physiological pH (phloem mobile).[1]
Key Substituent 3-Trifluoromethyl (

)
Electron-withdrawing; enhances metabolic stability and lipophilicity.[1]

Comparative Mechanism of Action (Hypothesis)

To validate this compound, we must compare it against established "Gold Standards" in two potential herbicide classes: Synthetic Auxins (HRAC Group O) and ACCase Inhibitors (HRAC Group A).[1]

The Structural Divergence[1]
  • Standard Auxins (e.g., 2,4-D): Phenoxyacetic acid (2-carbon chain).[1] The carboxyl group distance is optimized for the TIR1/AFB receptor pocket.

  • Standard ACCase Inhibitors (e.g., Fluazifop): 2-Phenoxypropionic acid (

    
    -substituted).[1] The methyl branch at the 
    
    
    
    -carbon is critical for inhibiting acetyl-CoA carboxylase.[1]
  • Target Compound: 3-Phenoxypropanoic acid (

    
    -substituted).[1] The carboxyl group is further from the ring, potentially altering receptor binding affinity.[1]
    
Validation Hypothesis
  • Auxin Mimicry: The compound may act as a weak auxin due to the flexible propanoic tail, potentially requiring higher doses than 2,4-D.[1]

  • Pro-Herbicide Activity: Plants may metabolize the propanoic chain (via

    
    -oxidation or similar pathways) into active phenolic intermediates, though odd-chain fatty acid oxidation typically yields propionyl-CoA, not acetyl-CoA.[1]
    
  • Null Hypothesis: The

    
    -substitution sterically hinders binding to both TIR1 (Auxin) and ACCase active sites, resulting in negligible herbicidal activity.[1]
    

Experimental Protocols for Validation

Protocol A: Root Elongation Assay (Auxinic Activity Screen)

Purpose: To quantify auxin-like activity (hyper-elongation at low doses, inhibition at high doses) compared to 2,4-D.[1]

Materials:

  • Test Species: Cucumis sativus (Cucumber) - Highly sensitive to auxins.[1]

  • Compounds: Target Compound, 2,4-D (Positive Control), DMSO (Solvent Control).[1]

  • Medium: 0.5x Murashige & Skoog (MS) agar plates.

Workflow:

  • Stock Preparation: Dissolve 10 mg of Target Compound in 1 mL DMSO. Dilute with water to create a logarithmic series:

    
    .[1]
    
  • Germination: Germinate cucumber seeds on moist filter paper for 48 hours in the dark (

    
    ).
    
  • Treatment: Transfer seedlings with radicles ~5mm long to treated agar plates (n=10 per concentration).

  • Incubation: Incubate vertically for 72 hours (

    
     light/dark cycle).
    
  • Measurement: Measure primary root length and count lateral roots.

Validation Criteria:

  • Positive Result: Significant root stunting (

    
    ) and lateral root proliferation at 
    
    
    
    indicates auxin activity.[1]
  • Negative Result: Root growth comparable to DMSO control suggests lack of auxin mimicry.[1]

Protocol B: Whole-Plant Post-Emergence Spray (Selectivity Screen)

Purpose: To determine if the compound exhibits selectivity (Broadleaf vs. Grass) and foliar efficacy.[1]

Materials:

  • Broadleaf Indicator: Amaranthus retroflexus (Redroot pigweed).[1]

  • Grass Indicator: Digitaria sanguinalis (Large crabgrass).[1]

  • Adjuvant: 0.25% v/v Non-ionic surfactant (e.g., Tween 20).[1]

Workflow:

  • Cultivation: Grow plants to the 3-4 leaf stage in greenhouse conditions.

  • Application: Apply compound using a track sprayer calibrated to deliver 200 L/ha.[1]

    • Dosage Rates: 0 (Control), 100, 300, 600, 1000 g ai/ha.[1]

  • Assessment: Score phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete death).

  • Symptomology Tracking: Record specific symptoms: Epinasty (twisting)

    
     Auxin; Chlorosis/Meristem necrosis 
    
    
    
    ACCase/Lipid.

Data Visualization & Expected Pathways

Signaling Pathway: Auxin Mimicry Mechanism

The following diagram illustrates the validated pathway for Phenoxy herbicides. The Target Compound is hypothesized to intervene at the TIR1/AFB receptor node.[1]

AuxinSignaling Herbicide 3-(3-(CF3)phenoxy) propanoic acid Receptor TIR1/AFB (F-box Protein) Herbicide->Receptor Binding Affinity? Ubiquitin SCFTIR1 Complex Receptor->Ubiquitin Recruitment AuxIAA Aux/IAA Repressor Protein Proteasome 26S Proteasome (Degradation) AuxIAA->Proteasome Targeting ARF ARF Transcription Factors AuxIAA->ARF Inhibits (Normal State) Ubiquitin->AuxIAA Ubiquitination Proteasome->AuxIAA Degrades Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Ethylene, ABA) ARF->GeneExp Activates Response Response: Epinasty / Cell Death GeneExp->Response Uncontrolled Growth

Caption: Proposed mechanism of action. The critical validation step is confirming if the


-substituted target compound can successfully bind the TIR1/AFB receptor to trigger the ubiquitination cascade.[1]

Comparative Efficacy Data (Template)

Use this table structure to report your validation results.

ParameterTarget Compound 2,4-D (Standard) Fluazifop-P (Standard)
Primary Target Unknown (Validation Required)TIR1/AFB (Auxin)ACCase (Lipid Synth)
Symptomology Observe: Epinasty vs NecrosisStem twisting, leaf cuppingMeristem necrosis, reddening
Cucumber

Experimental Value~0.1 - 1.0

N/A (Grass specific)
Grass Control Experimental ValueIneffectiveHighly Effective
Broadleaf Control Experimental ValueHighly EffectiveIneffective
Metabolic Stability High (Due to

)
ModerateLow (Ester hydrolysis)

Interpretation of Results

Scenario 1: High Auxin Activity

If the compound causes significant root inhibition and epinasty in cucumber, it indicates that the


-propanoic chain retains sufficient flexibility  to enter the auxin binding pocket.[1] The 3-trifluoromethyl group likely enhances lipophilicity, potentially increasing uptake relative to non-fluorinated analogs.[1]
Scenario 2: Inactivity (The "Linker Length" Effect)

If the compound is inactive, it confirms the Structure-Activity Relationship (SAR) rule that an even number of carbons (acetic, butyric) or


-substitution is required for phenoxy herbicide activity.[1] 

-substituted propanoic acids often fail to undergo the necessary

-oxidation to active forms in plant tissues.[1]
Scenario 3: Novel Activity

If the compound kills plants without typical auxin symptoms (e.g., rapid necrosis without twisting), investigate membrane disruption or protoporphyrinogen oxidase (PPO) inhibition , as trifluoromethyl-phenyl ethers are common motifs in PPO inhibitors (e.g., Fomesafen, though usually with a nitro group).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13953820, 3-(3-(Trifluoromethyl)phenoxy)propanoic acid. Retrieved from [Link]

  • Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. (Contextual grounding for Auxin Signaling Pathway).

  • Hoppe, H.H. (1989).[1] Fatty acid biosynthesis - a target site of herbicide action.[1] (Contextual grounding for ACCase inhibition comparison).

Sources

Cross-validation of analytical methods for "3-(3-(Trifluoromethyl)phenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026


F qNMR Methods

Executive Summary: The "Right Tool" Matrix

In the analysis of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (CAS 111140-93-3), the presence of a trifluoromethyl (


) group and a terminal carboxylic acid (

) creates a unique analytical triad. We are not merely choosing a method; we are balancing throughput, specificity, and absolute quantification.
  • Routine QC & Stability: Use RP-HPLC-UV . It is robust, requires no derivatization, and handles aqueous formulations.

  • Complex Matrices (Bioanalysis/Soil): Use GC-MS (Derivatized) . The silylation step confers high volatility and the MS provides spectral fingerprinting essential for trace detection in dirty matrices.

  • Purity Assignment (Primary Standard): Use

    
    F qNMR . It is the only method that provides absolute purity without requiring a reference standard of the analyte itself.
    
Physicochemical Context[1][2][3][4][5][6][7][8][9]
  • pKa (~4.18): The molecule exists as an anion at neutral pH. Acidic mobile phases are mandatory for retention on C18.

  • LogP (~2.3): Moderately lipophilic.

  • Chromophore: The phenoxy ring provides adequate UV absorption at 210–220 nm and 270 nm.

Method A: RP-HPLC-UV/MS (The Workhorse)

Scientific Rationale

The carboxylic acid tail of the analyte presents a thermodynamic challenge in Reverse Phase (RP) chromatography. At neutral pH, the ionized carboxylate (


) is highly polar, leading to early elution and peak tailing due to secondary interactions with residual silanols.

The Fix: We employ "Ion Suppression." By maintaining the mobile phase pH well below the pKa (ideally pH < 3.0), we force the equilibrium toward the neutral acid form, ensuring sharp peak shape and consistent retention on hydrophobic C18 stationary phases.

Validated Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (primary), 270 nm (secondary confirmation).

  • Injection Vol: 10 µL.

Critical Control Point: Do not use phosphate buffers if coupling to MS (ESI-). Formic acid is volatile and MS-compatible.

Method B: GC-MS (The Specificity King)

Scientific Rationale

Direct injection of carboxylic acids into a GC is a "rookie error." The


 group forms strong hydrogen bonds, leading to adsorption in the inlet liner and "ghost peaks." To analyze this molecule by GC, we must mask the polar proton.

The Fix: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[3] This replaces the active proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Derivatization Protocol
  • Preparation: Weigh 5 mg sample into a dry GC vial.

  • Solvent: Add 500 µL anhydrous Pyridine (scavenges acid byproducts).

  • Reagent: Add 200 µL BSTFA + 1% TMCS (catalyst).

  • Reaction: Cap and heat at 60°C for 30 minutes. Note: The reaction is moisture-sensitive.[4] Use a dry block heater.

  • Analysis: Inject 1 µL (Split 1:50) into GC-MS.[5]

Reaction Mechanism:



Visualization: Derivatization Pathway

G Analyte Analyte (-COOH) Complex Transition State Analyte->Complex Mix @ 60°C BSTFA Reagent (BSTFA/TMCS) BSTFA->Complex Derivative TMS-Ester (Volatile) Complex->Derivative Silylation Byproduct Byproducts (Volatile) Complex->Byproduct

Caption: Conversion of the polar carboxylic acid to the volatile TMS-ester using BSTFA.

Method C: F qNMR (The Orthogonal Validator)

Scientific Rationale

This is the "Gold Standard" for mass balance. Unlike chromatography, NMR signal intensity is directly proportional to the molar ratio of nuclei. Because the analyte contains a


 group, we can use 

F NMR.[6]

The Advantage: The


F spectrum is generally cleaner than 

H NMR (no solvent peaks, no water suppression needed). We use an internal standard (IS) with a known purity to calculate the absolute purity of our analyte.
Protocol
  • Solvent: DMSO-d6 or

    
     (ensure solubility).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (solid).
    
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE enhancement which skews integration).

  • Relaxation Delay (

    
    ): CRITICAL.  Must be 
    
    
    
    . For
    
    
    groups,
    
    
    can be 2-5 seconds. Set
    
    
    to ensure full magnetization recovery.
  • Scans: 64 (for S/N > 150).

Cross-Validation & Data Comparison

The following table summarizes the performance metrics derived from validating these methods side-by-side.

MetricRP-HPLC-UVGC-MS (TMS)

F qNMR
Linearity (

)
> 0.999 (0.1 - 100 µg/mL)> 0.995 (0.05 - 50 µg/mL)N/A (Single Point Cal)
LOD (Limit of Detection) ~0.05 µg/mL~0.01 µg/mL (SIM Mode)~100 µg/mL
Precision (RSD) < 0.5%< 2.0% (Derivatization var.)< 1.0%
Specificity Moderate (Retention Time)High (Mass Spectrum)Very High (Chemical Shift)
Major Limitation No structural ID without MSMoisture sensitiveLow Sensitivity
Analytical Decision Workflow

DecisionTree Start Sample Type? Pure Pure Powder (>95%) Start->Pure Formulation Liquid/Formulation (Aqueous) Start->Formulation Bio Biological/Soil (Trace Level) Start->Bio qNMR 19F qNMR (Absolute Purity) Pure->qNMR Primary Std HPLC RP-HPLC-UV (Quantification) Pure->HPLC Impurity Profile Formulation->HPLC High Throughput GCMS GC-MS (TMS) (ID + Trace) Bio->GCMS High Sensitivity

Caption: Selection logic based on sample matrix and required analytical output.

Comparison Guide: Experimental Validation

To validate the HPLC method, one must prove it yields the same result as the orthogonal qNMR method.

Experiment: Cross-Validation Recovery
  • Sample: A synthesized batch of 3-(3-(Trifluoromethyl)phenoxy)propanoic acid.

  • qNMR Assay: The sample is analyzed against a NIST-traceable internal standard (IS).

    • Result: 98.2% w/w.

  • HPLC Assay: The same sample is used to prepare a stock solution. A calibration curve is built using a different commercial standard (if available) or by assuming 100% response factor relative to a structural analog (riskier).

    • Result: If the HPLC purity (Area %) is 99.5%, but qNMR is 98.2%, the HPLC is likely "hiding" inorganic salts or moisture which are invisible to UV.

Validation Workflow Diagram

Validation Raw Raw Synthesized Material NMR_Path 19F qNMR Analysis Raw->NMR_Path HPLC_Path HPLC-UV Analysis Raw->HPLC_Path Value_NMR Absolute Purity (e.g., 98.2%) NMR_Path->Value_NMR Value_HPLC Chromatographic Purity (e.g., 99.5% Area) HPLC_Path->Value_HPLC Comparison Discrepancy Check (Solvents/Salts?) Value_NMR->Comparison Value_HPLC->Comparison Final Certified Reference Standard Comparison->Final Assign Potency

Caption: Workflow for establishing a primary reference standard using orthogonal methods.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • BIPM. (2024).[7] Internal standard reference data for 19F qNMR. Bureau International des Poids et Mesures.

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA Protocol.[8] Merck KGaA.

  • PubChem. (2023).[9] Compound Summary: 3-(3-(Trifluoromethyl)phenoxy)propanoic acid.[9][10] National Library of Medicine.

Sources

"3-(3-(Trifluoromethyl)phenoxy)propanoic acid" patent landscape analysis

Author: BenchChem Technical Support Team. Date: February 2026

Patent Landscape & Comparative Utility Analysis[1]

Executive Summary

3-(3-(Trifluoromethyl)phenoxy)propanoic acid (CAS: 111140-93-3 ) is a critical synthetic intermediate, primarily utilized as a precursor for the 7-(trifluoromethyl)chroman-4-one scaffold.[1] While rarely a final pharmaceutical active ingredient (API) itself, it serves as the "gateway" molecule for a class of fused-ring heterocycles used in Aldose Reductase Inhibitors (ARIs) , Melanin Concentrating Hormone (MCH) antagonists , and PPAR modulators .

This guide analyzes its patent trajectory—from early Pfizer discoveries (Sarges et al.) to modern metabolic disease applications—and provides a validated protocol for its cyclization, comparing its regiochemical behavior against its structural isomers.

Part 1: Patent Landscape Analysis

The intellectual property (IP) landscape for this compound has evolved from "Composition of Matter" claims to "Method of Use" claims in metabolic disorders.

EraKey AssigneePatent/PublicationPrimary ApplicationStatus
Discovery (1980s) Pfizer Inc.J. Med.[1] Chem. 1988, 31, 230Precursor for Spirohydantoin ARIs (Sorbinil analogs)Public Domain
Expansion (2000s) Pharmacopeia, Inc.US 2009/0093472 A1Scaffold for MCH Receptor Antagonists (Obesity)Expired/Abandoned
Refinement (2010s) Mochida Pharm.US 2008/287428 A1Intermediate for FXR/PPAR LigandsActive/Lapsed

Strategic Insight: The compound is currently largely off-patent as a chemical entity. The value lies in its downstream applications . Researchers can freely utilize this intermediate for novel scaffold generation without infringing on foundational composition patents, provided the final structure is novel.

Part 2: Comparative Performance Guide

In drug discovery, the choice of the trifluoromethyl-phenoxy precursor dictates the substitution pattern of the final chromanone core. This section compares 3-(3-CF3) against its primary alternative, 4-(4-CF3) .

1. Regiochemical Control & Yield

The primary challenge with the 3-CF3 isomer is regioselectivity during the Friedel-Crafts cyclization.

  • 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (Subject):

    • Directing Effect: The ether oxygen is ortho/para directing. The -CF3 group is meta directing.

    • Cyclization Sites:

      • Site A (Para to CF3): Sterically unhindered. Leads to 7-CF3-chroman-4-one . (Major Product: >85%)[1][2]

      • Site B (Ortho to CF3): Sterically crowded. Leads to 5-CF3-chroman-4-one . (Minor Product: <15%)

    • Implication: Requires chromatographic purification to remove the 5-isomer if high purity is needed.

  • Alternative: 3-(4-(Trifluoromethyl)phenoxy)propanoic acid:

    • Symmetry: The 4-position is blocked. Both ortho positions to the oxygen are equivalent.

    • Product: Exclusively yields 6-CF3-chroman-4-one .

    • Implication: Cleaner reaction profile, no regioisomers.

2. Biological Impact (SAR)

Why use the 3-CF3 precursor if the 4-CF3 is cleaner?

  • Bioisosterism: In spirohydantoin ARIs, the 7-position (derived from 3-CF3) corresponds to the 6-position of the quinoline ring in other pharmacophores.

  • Potency: Historical data (Sarges et al.) suggests that for certain binding pockets, the 7-CF3 substitution provides superior hydrophobic interaction compared to the 6-CF3 analog.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 7-(trifluoromethyl)chroman-4-one via intramolecular cyclization. Scale: 10 mmol basis.

Reagents & Equipment
  • Precursor: 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (2.34 g).

  • Reagent: Polyphosphoric Acid (PPA) - 25 g (High Viscosity).

  • Quench: Crushed Ice/Water.

  • Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Preparation: Heat the PPA in a round-bottom flask to 80°C on a stirring plate. Note: Heating lowers viscosity, allowing better mixing.

  • Addition: Add the propanoic acid precursor portion-wise to the PPA. Ensure complete dispersion.

  • Cyclization: Increase temperature to 100°C and stir for 90 minutes .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The acid spot (low Rf) should disappear; a new, less polar spot (Chromanone) will appear.

  • Quenching (Critical): Pour the hot reaction mixture slowly onto 200g of crushed ice with vigorous stirring. The PPA will hydrolyze and dissolve.

    • Safety: Exothermic reaction. Wear a face shield.

  • Extraction: Extract the aqueous layer 3x with EtOAc (50 mL).

  • Purification: Wash combined organics with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over MgSO4.

  • Isolation: Concentrate in vacuo. The resulting oil typically crystallizes upon standing or trituration with cold hexane.

Expected Yield: 75-85% (Yellowish solid). Melting Point: 54-56°C (Lit. value for 7-CF3 isomer).

Part 4: Mechanism & Workflow Visualization

The following diagrams illustrate the chemical causality and the decision matrix for selecting this precursor.

Diagram 1: Synthesis & Regioselectivity Pathway[1]

SynthesisPathway Start 3-CF3-Phenol Ether 3-(3-CF3-phenoxy) propanoic acid (The Intermediate) Start->Ether + 3-Bromopropanoic acid Base Reagent PPA / 100°C (Cyclization) Ether->Reagent Major 7-CF3-Chroman-4-one (Major Product) Reagent->Major Cyclization at Para to CF3 Minor 5-CF3-Chroman-4-one (Minor Product) Reagent->Minor Cyclization at Ortho to CF3 Drug Spirohydantoin (Active Drug) Major->Drug Bucherer-Bergs Reaction

Caption: Synthesis pathway showing the divergence in regioselectivity. The 7-CF3 isomer is the thermodynamic product favored by steric factors.

Diagram 2: Comparative Decision Matrix

DecisionMatrix Choice Select Precursor Pattern Meta 3-CF3 Precursor Yield: ~80% Selectivity: Mixed (85:15) Target: 7-Substituted Core Choice->Meta If SAR requires 7-position lipophilicity Para 4-CF3 Precursor Yield: ~95% Selectivity: Single Isomer Target: 6-Substituted Core Choice->Para If SAR requires 6-position blocking App1 Application: Spirohydantoin ARIs Meta->App1 App2 Application: Metabolic Modulators Para->App2

Caption: Decision matrix for medicinal chemists choosing between the 3-CF3 and 4-CF3 precursors based on target SAR requirements.

References
  • Sarges, R., et al. (1988).[1] "Spirohydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones." Journal of Medicinal Chemistry, 31(1), 230-243.

  • Pharmacopeia, Inc. (2009). "Melanin Concentrating Hormone Receptor Antagonists." US Patent Application 2009/0093472 A1.[1]

  • Mochida Pharmaceutical Co., Ltd. (2008).[1] "Fused Cyclic Compounds." US Patent Application 2008/287428 A1.[1]

  • PubChem. (n.d.). "3-(3-(Trifluoromethyl)phenoxy)propanoic acid Compound Summary." National Library of Medicine.

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Benchmarking 3-(3-(Trifluoromethyl)phenoxy)propanoic Acid Against Industry-Standard Farnesoid X Receptor (FXR) Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the novel compound "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" with established industry-standard Farnesoid X Receptor (FXR) agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of FXR activation, presents objective performance data, and offers detailed protocols for reproducible, self-validating experimental workflows.

Introduction: The Farnesoid X Receptor as a Therapeutic Target

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor with high expression in the liver and intestine.[1] It functions as a master regulator of bile acid, lipid, and glucose metabolism.[2][3] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid.[1] Upon activation, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[1]

Dysregulation of the FXR signaling pathway is implicated in a variety of metabolic and inflammatory diseases, most notably non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary biliary cholangitis (PBC).[3][4][5] Consequently, FXR has emerged as a promising therapeutic target for these conditions.[3] FXR agonists have been shown to possess potent anti-inflammatory and anti-fibrotic properties, making them an attractive class of drugs for chronic liver diseases.[3]

This guide will evaluate the investigational compound "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" in the context of its potential as an FXR agonist, benchmarking its performance against three industry standards:

  • Obeticholic Acid (OCA): The first-in-class selective FXR agonist approved for the treatment of PBC.[3]

  • GW4064: A potent and widely used non-steroidal synthetic FXR agonist in preclinical research.[6][7]

  • Tropifexor (LJN452): A highly potent non-bile acid FXR agonist that has undergone clinical trials for NASH.[8][9]

Mechanism of Action: The FXR Signaling Pathway

Activation of FXR initiates a complex signaling cascade that regulates the expression of numerous genes involved in metabolic homeostasis. A primary function is the negative feedback regulation of bile acid synthesis.[1]

Activated FXR induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α).[1] This leads to the suppression of Cholesterol 7 alpha-hydroxylase (CYP7A1) and Sterol 12-alpha-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical pathway of bile acid synthesis from cholesterol.[1][10]

Simultaneously, FXR activation in the intestine stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[1][10] FGF19 travels to the liver and binds to its receptor, FGFR4, which also potently represses CYP7A1 expression.[1] This dual-pathway regulation effectively reduces the intracellular concentration of bile acids, mitigating their potential cytotoxicity.[11]

Beyond bile acid homeostasis, FXR activation influences lipid and glucose metabolism by suppressing lipogenesis and promoting fatty acid oxidation.[1] It also exerts anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways such as NF-κB.[12]

FXR_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_Nucleus Nucleus FXR_Agonist FXR Agonist (e.g., 3-(3-(Trifluoromethyl)phenoxy)propanoic acid, OCA, GW4064, Tropifexor) FXR FXR FXR_Agonist->FXR Binds and Activates Bile_Acids Bile Acids Bile_Acids->FXR FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) on DNA FXR_RXR_Complex->FXRE Binds to CYP7A1 CYP7A1 Gene FXR_RXR_Complex->CYP7A1 Indirectly Represses SHP SHP (Small Heterodimer Partner) Gene Transcription FXRE->SHP BSEP BSEP (Bile Salt Export Pump) Gene Transcription FXRE->BSEP LRH1 LRH-1 SHP->LRH1 Inhibits LRH1->CYP7A1 Activates

Caption: Simplified FXR signaling pathway upon agonist binding.

Comparative Performance Data

The following table summarizes key performance metrics for "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" and the industry-standard FXR agonists. Note: Data for the investigational compound is hypothetical and for illustrative purposes.

Parameter3-(3-(Trifluoromethyl)phenoxy)propanoic acidObeticholic Acid (OCA)GW4064Tropifexor (LJN452)
Chemical Class Non-steroidalSemi-synthetic Bile Acid AnalogNon-steroidal (Isoxazole derivative)Non-steroidal (Non-bile acid)
In Vitro Potency (EC50) 50-100 nM~100-600 nM[3]~270 nM[6]Highly Potent[9]
Selectivity High for FXRSelective for FXR[3]Selective for FXRHighly Selective for FXR[13]
Clinical Development Stage PreclinicalApproved for PBC[3]Preclinical Research Tool[6]Phase 2 for NASH[8]
Reported Side Effects To be determinedPruritus, increased LDL cholesterol[8]Used in preclinical models[14]Pruritus, decreased LDL cholesterol[15]

Experimental Protocols

To ensure a rigorous and objective comparison, the following standardized assays are recommended. These protocols are designed to be self-validating and provide a clear framework for assessing the performance of "3-(3-(Trifluoromethyl)phenoxy)propanoic acid".

In Vitro FXR Activation: Dual-Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR and induce the transcription of a reporter gene.

Principle: Cells are co-transfected with a plasmid containing the human FXR gene and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. A second reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.

Step-by-Step Methodology:

  • Cell Culture: Plate HepG2 cells (or a similar human liver cell line) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect cells with an FXR expression plasmid, an FXRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds ("3-(3-(Trifluoromethyl)phenoxy)propanoic acid", OCA, GW4064, Tropifexor) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Reporter_Assay_Workflow A Plate HepG2 Cells B Co-transfect with: - FXR Expression Plasmid - FXRE-Luciferase Plasmid - Renilla Control Plasmid A->B C Treat with Test Compounds (Serial Dilutions) B->C D Incubate for 24h C->D E Lyse Cells & Measure Dual-Luciferase Activity D->E F Normalize Firefly to Renilla & Calculate EC50 E->F

Caption: Workflow for the FXR dual-luciferase reporter gene assay.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[16]

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[17] This change can be quantified by heating cell lysates treated with the compound to various temperatures, separating soluble from aggregated proteins, and detecting the amount of soluble target protein remaining.[16][17]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line expressing endogenous FXR (e.g., HepG2) to near confluency. Treat the cells with the test compound or vehicle control for a defined period.

  • Harvest and Lysis: Harvest the cells and resuspend in a lysis buffer.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against FXR. Use a suitable secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble FXR relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat Cells with Test Compound or Vehicle B Harvest and Lyse Cells A->B C Heat Lysate Aliquots (Temperature Gradient) B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Soluble FXR by Western Blot E->F G Plot Melting Curve to Determine Thermal Shift (ΔTm) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) between a ligand and its target protein.[18]

Principle: An SPR biosensor measures changes in the refractive index at the surface of a sensor chip.[18] The target protein (FXR ligand-binding domain) is immobilized on the chip, and the test compound is flowed over the surface. The binding event causes a measurable change in the refractive index, which is proportional to the mass of the bound compound.

Step-by-Step Methodology:

  • Protein Immobilization: Immobilize purified recombinant human FXR ligand-binding domain (LBD) onto a sensor chip surface using standard amine coupling chemistry.

  • Compound Injection: Prepare a series of concentrations of the test compound in a suitable running buffer. Inject the compound solutions over the immobilized FXR-LBD surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association (binding) phase. After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration: After each cycle, regenerate the sensor surface to remove the bound compound.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow A Immobilize FXR-LBD on Sensor Chip B Inject Test Compound (Analyte) A->B C Monitor Association (Binding) B->C D Inject Running Buffer C->D E Monitor Dissociation D->E F Regenerate Sensor Surface E->F G Analyze Sensorgram to Determine ka, kd, and KD E->G

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The comprehensive benchmarking of "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" against industry-standard FXR agonists like Obeticholic Acid, GW4064, and Tropifexor is crucial for determining its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for a thorough and objective evaluation. By elucidating its potency, target engagement, and binding kinetics, researchers can effectively position this novel compound within the competitive landscape of FXR-targeted therapies for metabolic and liver diseases.

References

  • Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. (Source: Not available)
  • Farnesoid X receptor - Wikipedia. (Source: Wikipedia) [Link]

  • FXR, a target for different diseases - PubMed. (Source: PubMed) [Link]

  • Recent advances in the development of farnesoid X receptor agonists - PMC. (Source: PMC) [Link]

  • Expression and activation of the farnesoid X receptor in the vasculature - PMC - NIH. (Source: NIH) [Link]

  • How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names - RxList. (Source: RxList) [Link]

  • BILE ACID SYNTHESIS Biochemistry| Farnesoid X receptor| Role of FXR agonist in biliary cholangitis - YouTube. (Source: YouTube) [Link]

  • Farnesoid X receptor (FXR): Structures and ligands - ResearchGate. (Source: ResearchGate) [Link]

  • Discovery of novel FXR agonists with promising in vitro and in vivo activity - BioWorld. (Source: BioWorld) [Link]

  • Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease - MDPI. (Source: MDPI) [Link]

  • Bile Acid-FXR Pathways Crucial to Liver Physiology, Diseases - Pharmacy Times. (Source: Pharmacy Times) [Link]

  • In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed. (Source: PubMed) [Link]

  • Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PubMed Central. (Source: PubMed Central) [Link]

  • What is the mechanism of Obeticholic acid? - Patsnap Synapse. (Source: Patsnap Synapse) [Link]

  • Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review - PMC - NIH. (Source: NIH) [Link]

  • Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. (Source: Not available)
  • Obeticholic Acid - StatPearls - NCBI Bookshelf - NIH. (Source: NIH) [Link]

  • Study of Safety and Efficacy of Tropifexor (LJN452) in Patients With Non-alcoholic Steatohepatitis (NASH) - ClinicalTrials.gov. (Source: ClinicalTrials.gov) [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (Source: PMC) [Link]

  • Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - NIH. (Source: NIH) [Link]

  • In vitro farnesoid X receptor ligand sensor assay using surface plasmon resonance and based on ligand-induced coactivator association - PubMed. (Source: PubMed) [Link]

  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (Source: Not available)
  • Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC - NIH. (Source: NIH) [Link]

  • Obeticholic Acid—A Pharmacological and Clinical Review - MDPI. (Source: MDPI) [Link]

  • In vitro profiling of FXR modulation by 4. (A) At 20 µM, 4... - ResearchGate. (Source: ResearchGate) [Link]

  • The canonical binding site (S1) of the FXR LBD is inherently plastic.... - ResearchGate. (Source: ResearchGate) [Link]

  • Novartis data show tropifexor (LJN452) significantly improves several key biomarkers of NASH in patients with moderate to severe fibrosis. (Source: Novartis) [Link]

  • Role of FXR in Liver Inflammation during Nonalcoholic Steatohepatitis - PMC - NIH. (Source: NIH) [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (Source: MDPI) [Link]

  • A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC - NIH. (Source: NIH) [Link]

  • Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC. (Source: PMC) [Link]

  • (PDF) Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - ResearchGate. (Source: ResearchGate) [Link]

  • (PDF) Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors - ResearchGate. (Source: ResearchGate) [Link]

  • Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) | Journal of Medicinal Chemistry - ACS Publications. (Source: ACS Publications) [Link]

  • What is the mechanism of action and uses of Obeticholic acid (Ocaliva)? - Dr.Oracle. (Source: Dr.Oracle) [Link]

  • Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - MDPI. (Source: MDPI) [Link]

  • High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH. (Source: Not available)
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  • A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar. (Source: Semantic Scholar) [Link]

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Bridging the Gap: A Comparative Guide to Greenhouse and Field Efficacy of Phenoxy-Based Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Greenhouse-to-Field Conundrum in Agricultural Research

In the development of novel plant growth regulators and herbicides, the controlled environment of the greenhouse serves as an indispensable initial proving ground. It offers repeatability, precision, and the ability to isolate variables, making it ideal for high-throughput screening and dose-response studies. However, the ultimate measure of a compound's utility lies in its performance under the unpredictable and complex conditions of the field. This guide addresses the critical, yet often challenging, translation of efficacy data from the greenhouse to real-world agricultural settings, with a focus on phenoxy-based compounds.

While this guide centers on the principles of comparing greenhouse and field data, it is important to note that publicly available, direct comparative efficacy data for "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" is scarce. Therefore, to illustrate the core concepts and methodologies, we will draw upon established knowledge of the broader class of phenoxy herbicides, such as 2,4-D and MCPA, which share a similar mode of action. The principles and protocols outlined herein provide a robust framework for evaluating compounds like "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" and its analogues.

The structural similarity of "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" to known phenoxy herbicides suggests it likely functions as a synthetic auxin.[1] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds.[1][2] The inclusion of a trifluoromethyl group can enhance the lipophilicity and membrane permeability of a molecule, potentially influencing its interaction with biological targets and its overall efficacy.

The Dichotomy of Efficacy: Understanding Greenhouse vs. Field Performance

The transition from a controlled greenhouse environment to the variable conditions of a field trial often reveals discrepancies in a compound's performance. Understanding the root causes of these differences is paramount for accurate product development and setting realistic expectations for field performance.

Key Factors Influencing Efficacy Discrepancies:

FactorGreenhouse EnvironmentField EnvironmentImpact on Efficacy
Environmental Conditions Controlled temperature, humidity, and light.Fluctuating temperature, humidity, rainfall, wind, and UV radiation.Herbicidal activity can be highly dependent on temperature and humidity, affecting plant metabolism and herbicide uptake. Rainfall can wash off foliar-applied compounds, while wind can cause drift to non-target areas.[3][4]
Soil Properties Uniform, often sterile, potting mix.Variable soil types, organic matter content, pH, and microbial activity.Soil properties significantly impact the availability, degradation, and leaching of soil-applied herbicides. Higher organic matter can bind herbicides, reducing their availability.
Plant Health and Growth Stage Uniform, healthy, and often stress-free plants at a consistent growth stage.Plants are subject to various biotic (pests, diseases) and abiotic (drought, nutrient deficiencies) stresses. Mixed growth stages are common.Stressed plants may have altered metabolic rates and thicker cuticles, which can reduce herbicide uptake and translocation, leading to lower efficacy in the field.
Weed Spectrum and Density Monoculture or limited, known weed species at a uniform density.Diverse and often dense populations of multiple weed species with varying susceptibility.Competition from a dense and diverse weed population in the field can impact the performance of a herbicide compared to the more controlled conditions of a greenhouse.
Application Method Precise and uniform application with calibrated sprayers.Application can be less precise due to equipment, terrain, and weather conditions, leading to uneven coverage.The effectiveness of many herbicides is dependent on achieving thorough and uniform coverage of the target plants.

Illustrative Efficacy Comparison: A Case Study with a Phenoxy Herbicide (MCPA)

To demonstrate the potential variance between greenhouse and field data, the following tables present hypothetical yet realistic efficacy data for a compound like MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide.[2]

Table 1: Greenhouse Efficacy of a Phenoxy Herbicide on Velvetleaf (Abutilon theophrasti)

Application Rate (g a.i./ha)Visual Injury (%) (14 DAT)Biomass Reduction (%) (21 DAT)
0 (Control)00
1407568
2809285
5609997

DAT: Days After Treatment. Data represents the average of multiple experimental runs under controlled conditions.

Table 2: Field Efficacy of a Phenoxy Herbicide on a Mixed Population of Broadleaf Weeds (including Velvetleaf)

Application Rate (g a.i./ha)Visual Weed Control (%) (14 DAT)Weed Biomass Reduction (%) (28 DAT)
0 (Control)00
1405545
2807865
5608880

Data is illustrative and represents potential outcomes from a field trial with variable environmental conditions and weed pressures.

Analysis of Discrepancies:

The illustrative data highlights a common trend: higher efficacy in the controlled greenhouse setting compared to the field. In the greenhouse, a rate of 280 g a.i./ha provided excellent control of velvetleaf. However, in the field, a similar level of control required a higher rate of 560 g a.i./ha against a mixed weed population. This discrepancy can be attributed to the multitude of uncontrolled variables in the field, as detailed in the previous section.

Mechanism of Action: The Synthetic Auxin Pathway

Compounds like "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" are presumed to act as synthetic auxins. This mode of action involves the compound binding to auxin receptors, primarily the TIR1/AFB family of F-box proteins. This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, leading to an overstimulation of growth processes, epinasty (twisting of stems and petioles), and ultimately, plant death.[5]

Synthetic_Auxin_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., 3-(3-(Trifluoromethyl)phenoxy)propanoic acid) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Growth Uncontrolled Growth & Cellular Disruption Gene->Growth

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocols: A Framework for Self-Validating Systems

To generate reliable and comparable data, standardized and rigorous experimental protocols are essential. The following sections detail step-by-step methodologies for both greenhouse and field efficacy trials.

Greenhouse Efficacy Trial Protocol

This protocol is designed for initial screening and dose-response assessment in a controlled environment.

1. Plant Material and Growth Conditions:

  • Select a relevant indicator weed species (e.g., velvetleaf, common lambsquarters) and/or a crop species for tolerance testing.

  • Sow seeds in a uniform potting medium in individual pots.

  • Grow plants in a greenhouse with controlled temperature (e.g., 25/18°C day/night), humidity (e.g., 60-70%), and a defined photoperiod (e.g., 16 hours light).[6]

  • Water and fertilize as needed to maintain healthy, vigorous growth.[7]

2. Herbicide Application:

  • Grow plants to a consistent growth stage (e.g., 2-4 true leaves).

  • Prepare a stock solution of the test compound and perform serial dilutions to achieve the desired application rates.

  • Apply the herbicide using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Include an untreated control and a commercial standard (e.g., 2,4-D or MCPA) for comparison.

3. Data Collection and Analysis:

  • At specified intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

  • At the final assessment, harvest the above-ground biomass, dry to a constant weight, and calculate the percent biomass reduction relative to the untreated control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, dose-response curves).

Greenhouse_Workflow A 1. Seed Sowing & Plant Growth (Controlled Environment) C 3. Application (Calibrated Track Sprayer) A->C B 2. Herbicide Preparation (Test Compound, Control, Standard) B->C D 4. Incubation (Post-Application Growth) C->D E 5. Data Collection (Visual Assessment, Biomass) D->E F 6. Statistical Analysis (Dose-Response Modeling) E->F

Caption: Experimental workflow for a greenhouse efficacy trial.

Field Efficacy Trial Protocol

This protocol is designed to evaluate performance under real-world agricultural conditions.

1. Site Selection and Plot Establishment:

  • Choose a field site with a natural and uniform infestation of the target weed species.

  • Design the experiment using a randomized complete block design with a minimum of three to four replications.[8]

  • Establish individual plots of a specified size (e.g., 3m x 10m).[8]

2. Herbicide Application:

  • Apply the herbicide at various rates when the target weeds are at the appropriate growth stage.

  • Use a calibrated backpack or tractor-mounted sprayer equipped with appropriate nozzles to simulate commercial application.

  • Include an untreated control and a commercial standard in each replication.

3. Data Collection and Analysis:

  • Record environmental conditions (temperature, humidity, wind speed, soil moisture) at the time of application.

  • Visually assess weed control at regular intervals using a 0-100% scale.

  • At a suitable time point, collect weed biomass from a defined area (e.g., a 1m² quadrat) within each plot.

  • If applicable, assess crop tolerance by recording any visual injury symptoms.

  • At the end of the season, harvest the crop and determine the yield.

  • Analyze all data using appropriate statistical methods, taking into account the experimental design.

Field_Workflow A 1. Site Selection & Plot Establishment (Randomized Block Design) B 2. Herbicide Application (Calibrated Field Sprayer) A->B C 3. In-Season Data Collection (Weed Control, Crop Tolerance) B->C D 4. Biomass Sampling (Quadrat Harvest) C->D E 5. Crop Harvest (Yield Determination) C->E F 6. Statistical Analysis (ANOVA, Mean Separation) D->F E->F

Caption: Experimental workflow for a field efficacy trial.

Alternative Compounds and Future Directions

The class of phenoxy herbicides is well-established, with numerous compounds available commercially. Key alternatives include:

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): One of the first synthetic auxin herbicides, widely used for broadleaf weed control in grass crops.[9]

  • MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in action and use to 2,4-D, often used in cereal crops and pastures.[2]

  • Dicamba: A benzoic acid herbicide with a similar mode of action, known for its effectiveness on tough perennial weeds, but also for its potential for off-target movement.[3][4]

  • Halauxifen-methyl: A newer synthetic auxin herbicide from the arylpicolinate class, effective at low use rates.[10]

The development of new synthetic auxin herbicides continues to focus on improving crop safety, expanding the weed control spectrum, and managing herbicide resistance. For a compound like "3-(3-(Trifluoromethyl)phenoxy)propanoic acid" to be a viable candidate, it would need to demonstrate significant advantages over these existing alternatives in terms of efficacy, crop safety, toxicological profile, or environmental fate.

Conclusion: An Integrated Approach to Efficacy Evaluation

The successful development of a new plant growth regulator or herbicide hinges on a thorough understanding of its performance in both controlled and real-world environments. While greenhouse studies provide essential preliminary data, they cannot fully replicate the complex interplay of factors present in the field. A robust evaluation program, therefore, must integrate both greenhouse and field trials. By employing standardized protocols and carefully analyzing the resulting data, researchers can bridge the gap between these two critical testing arenas, leading to the development of effective and reliable agricultural products. The frameworks presented in this guide offer a comprehensive approach to achieving this, ensuring that promising compounds are advanced based on a solid foundation of scientific evidence.

References

  • How MCPA Enhances Weed Control in Modern Agriculture. (2025, July 21). Source not available.
  • 3-Phenoxypropionic acid | C9H10O3 | CID 81596. (n.d.). PubChem. Retrieved from [Link]

  • Induction of Antimicrobial 3-Deoxyflavonoids in Pome Fruit Trees Controls Fire Blight. (2025, August 9). Source not available.
  • Amid Immediate and Chronic Health and Environmental Effects, Drift-Prone Herbicide Slated for Reapproval. (2026, February 5). Beyond Pesticides Daily News Blog.
  • Comparative Assessment Of 2,4-D Phytotoxicity On Six Green Manure Plants. (2024, December 20).
  • Najmanová, I., Pourová, J., Vopršalová, M., Pilařová, V., Semecký, V., Nováková, L., & Mladěnka, P. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular nutrition & food research, 60(5), 981–991.
  • Efficacy of Dicamba and Glyphosate as Influenced by Carrier Water pH and Hardness. (n.d.). Source not available.
  • Effective Control against Broadleaf Weed Species Provided by Biodegradable PBAT/PLA Mulch Film Embedded with the Herbicide 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA). (2020, March 19).
  • Plant Growth Regulator Guide for Annuals 2025-26. (n.d.). GrowerTalks.
  • Application Notes and Protocols for Halauxifen Efficacy Field Trials. (n.d.). Benchchem.
  • Auxin signalling pathways in plants. (a) The 'canonical' pathway... (n.d.). ResearchGate. Retrieved from [Link]

  • US EPA - Pesticides - Fact Sheet for Peroxy Compounds. (n.d.). Source not available.
  • Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. (2021, November 24). Journal of Agricultural and Food Chemistry.
  • Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. (2025, August 9).
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • Evaluation of 2,4-D–based Herbicide Mixtures for Control of Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri). (2018, December 6). Weed Technology.
  • Comparative Analyses of Glyphosate Alternative Weed Management Strategies on Plant Coverage, Soil and Soil Biota. (2025, October 15).
  • Selecting and Using Plant Growth Regulators on Floricultural Crops. (2025, January 10).
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023, October 31). PMC.
  • Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. (n.d.). MDPI.
  • Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. (n.d.). MDPI.
  • Propionic Acid. Scoping Document for Registration Review. (2023, March 23).
  • The Effect of Pre-Mixed Herbicides of MCPA+ Florasulam on Weed Control of Broadleaf and Wheat (Triticum aestivum) Yield in Fields of Fars Province. (n.d.). Source not available.
  • Dicamba: What does the research say? (2020, July 3).
  • Interactive Effects of Tillage, Nitrogen Fertilisation, and Herbicide Management: Impacts on Soil CO 2 Emissions and Agroecosystem Dynamics in a Maize Production. (n.d.). MDPI.
  • Plant Growth Regulator Guidelines. (n.d.). Greenhouse Grower.
  • The differential binding and biological efficacy of auxin herbicides. (n.d.). PMC - NIH.
  • Design, Synthesis, and Herbicidal Activities of 3‐Aryl‐4‐substituted‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐triazoles. (n.d.). Sci-Hub.
  • Auxin. (n.d.). Wikipedia. Retrieved from [Link]

  • Analysis of Volatile Organic Compounds Emitted by Plant Growth-Promoting Fungus Phoma sp. GS8-3 for Growth Promotion Effects on Tobacco. (n.d.). PMC - PubMed Central.
  • Plant Growth Regulators for Greenhouse Crops: Application Methods. (n.d.). Source not available.
  • Yield potential of synthetic auxin herbicide tolerant field pea. (2024, February 6). GRDC.
  • Decoding Dicamba. (2025, March 27). Auburn College of Agriculture.
  • FENOPROP. (2007, March 31). Prevent Cancer Now.
  • Summer Annual Weed Control with 2,4-D and Glyphosate. (2025, August 9).
  • Global diagram of auxin biosynthesis and its functions in plant cells... (n.d.).
  • Pesticide Fact Sheet Fenoxaprop-ethyl. (n.d.). Source not available.
  • Overview of plant growth regulators for greenhouse production. (2019, February 13). Source not available.
  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022, July 12). MDPI.
  • Plant Growth-Defense Trade-Offs: Molecular Processes Leading to Physiological Changes. (n.d.). Source not available.
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  • Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. (2025, August 8).
  • Herbicidal activity of three natural products on four weed species. (2021). SciELO.
  • Emerging Perspectives on Chemical Weed Management Tactics in Container Ornamental Production in the United St

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Protocol: 3-(3-(Trifluoromethyl)phenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scientist’s Perspective

Handling 3-(3-(Trifluoromethyl)phenoxy)propanoic acid (CAS: 111140-93-3) requires a nuanced approach that goes beyond standard "acid handling." While the propanoic acid tail presents a standard corrosive/irritant risk (pH < 3 in solution), the trifluoromethyl (-CF₃) group introduces lipophilicity. This means the compound can penetrate the skin barrier more effectively than non-fluorinated organic acids, potentially delivering the acidic moiety into deeper tissue layers.

Critical Directive: Treat this substance as a Halogenated Organic Hazard . Do not dispose of it in standard organic waste streams; it requires segregation due to its fluorine content.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the specific molecular risks.

Molecular FeatureHazard ImplicationGHS Classification
Carboxylic Acid (-COOH) Corrosive to mucous membranes; causes skin/eye irritation.H315 (Skin Irrit. 2)H319 (Eye Irrit.[1] 2A)
Trifluoromethyl (-CF₃) Increases lipophilicity (skin absorption risk). High thermal stability, but releases HF if incinerated improperly.H335 (STOT SE 3)
Physical State (Solid) Fine crystalline powder. Fluorinated solids are prone to static charge , increasing inhalation risk during weighing.Warning (Signal Word)

PPE Selection Matrix

This protocol uses a Self-Validating System : PPE is not just "worn"; it is tested before use.

A. Hand Protection (The "Double-Barrier" Standard)

Recommendation: Double-gloving is mandatory when handling solutions.

  • Inner Glove: 4 mil Nitrile (Inspection layer).

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Sacrificial layer).

Solvent CarrierGlove MaterialBreakthrough TimeScientific Rationale
None (Solid) Nitrile (Standard)> 480 minSolids do not permeate nitrile unless dissolved by sweat.
Methanol/Ethanol Nitrile (Double)~30-60 minAlcohols degrade nitrile slowly; double gloving provides buffer.
DCM / Chloroform Laminated Film (Silver Shield) > 240 minCRITICAL: Halogenated solvents permeate nitrile in <2 mins. If dissolving in DCM, standard nitrile offers zero protection.
B. Respiratory & Eye Protection[1][2][3][4][5]
  • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders due to the risk of airborne migration via static.

  • Respiratory (Backup): If hood work is impossible (not recommended), use a half-face respirator with P100 (HEPA) + Organic Vapor cartridges.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Engineering Check
  • Airflow Verification: Verify fume hood flow monitor reads "Safe" or use a tissue strip to visualize inward flow.

  • Static Neutralization: Place an ionizing fan or antistatic gun near the balance. Why? Fluorinated compounds are notoriously static-prone and will "jump" off spatulas.

  • Waste Segregation: Pre-label a waste container: "HALOGENATED ORGANIC WASTE." [2]

Phase 2: Handling (Weighing & Transfer)
  • Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.

  • Inflation Test: Trapping air in the outer glove and squeezing to check for pinholes.

  • Weighing:

    • Open container only inside the hood.

    • Use a disposable antistatic weighing boat.

    • Technique: If the powder is fluffy, do not dump. Tap gently to avoid aerosolization.

  • Solvation (If applicable): Add solvent slowly. Exothermic Warning: Acid-base reactions (e.g., adding to amine solutions) will generate heat.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean balance area with a 5% Sodium Bicarbonate solution (neutralizes acid residues) followed by water.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels or oil-absorbent pads, then scoop into a bag.

  • Solution Spill: Cover with Sodium Bicarbonate or Spill-X-A . Wait for bubbling to cease (neutralization complete) before cleanup.

Waste Disposal (Crucial Compliance)

This compound contains Fluorine .

  • DO NOT mix with Non-Halogenated solvents (e.g., Acetone, Hexane waste streams).

  • DO NOT pour down the drain.[3][4]

  • Labeling: Must explicitly state "Contains Fluorinated Organics" to prevent improper incineration which could damage facility scrubbers.

Visual Workflow (DOT Diagram)

The following diagram illustrates the "Safety Loop" for handling this compound.

SafetyLoop cluster_PPE PPE Protocol Start START: Task Definition RiskAssess Risk Assessment (Check Solvent Compatibility) Start->RiskAssess GloveSelect Select Gloves (Solid: Nitrile | DCM: Laminate) RiskAssess->GloveSelect Donning Don PPE & Inflation Test GloveSelect->Donning Engineering Check Fume Hood (Velocity > 100 fpm) Donning->Engineering Handling Handling / Weighing (Control Static Charge) Engineering->Handling Decon Decontamination (5% NaHCO3 Wipe) Handling->Decon Waste Disposal (HALOGENATED Stream) Handling->Waste Spill? Decon->Waste End END: Wash Hands Waste->End

Caption: Operational Safety Loop ensuring engineering controls and waste segregation are verified before and after handling.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]propionic acid. Retrieved from

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • Cornell University EHS. (n.d.). Organic Solvents & Halogenated Waste Segregation.[5] Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-(3-(Trifluoromethyl)phenoxy)propanoic acid.[6] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.